molecular formula C13H12BFO3 B1441741 [2-(4-Fluorophenoxymethyl)phenyl]boronic acid CAS No. 1334325-11-9

[2-(4-Fluorophenoxymethyl)phenyl]boronic acid

Cat. No.: B1441741
CAS No.: 1334325-11-9
M. Wt: 246.04 g/mol
InChI Key: ZQZAIIMLGZJOQD-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenoxymethyl)phenyl]boronic acid is an arylboronic acid reagent of significant interest in modern scientific research, primarily for its role as a key building block in synthetic organic chemistry. It is extensively employed in Suzuki-Miyaura cross-coupling reactions , a Nobel Prize-winning method, to construct biaryl scaffolds prevalent in pharmaceuticals and advanced materials . The incorporation of a fluorine atom and an ether linkage in its structure can fine-tune the compound's electronic properties and potentially lower the pKa of the boronic acid group, enhancing its reactivity with diols at physiological pH . This makes it a promising candidate for developing boronic acid-based biomaterials . Researchers are exploring its application in targeted drug delivery and diagnostics, as boronic acids can form reversible covalent bonds with cis-diols found in biological molecules like sialic acid, which is overexpressed on certain cancer cell surfaces . Furthermore, this compound serves as a versatile precursor for synthesizing more complex molecules for use in material science and as chemical sensors . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[(4-fluorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZAIIMLGZJOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to [2-(4-Fluorophenoxymethyl)phenyl]boronic Acid (CAS 1334325-11-9): Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid, a specialized organic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, core reactivity, and significant applications, with a focus on the causality behind its synthetic utility.

Introduction: A Multifunctional Synthetic Intermediate

This compound is an organoboron compound distinguished by its unique trifunctional structure: a phenylboronic acid core, a flexible methylene ether linker, and a terminal fluorophenyl group. This strategic combination of moieties makes it a highly valuable intermediate in modern organic synthesis. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.[1][2][3] The inclusion of a fluorine atom—a common bioisostere in medicinal chemistry—can significantly enhance pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity in target molecules.[4] Consequently, this reagent is of considerable interest for constructing complex molecular architectures for pharmaceuticals and advanced materials.

Section 1: Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. While extensive experimental data for this specific molecule is not widely published, its characteristics can be reliably inferred from the well-documented behavior of its structural components: phenylboronic acid and its fluorinated analogues.

Table 1: Core Properties of this compound

PropertyValue / DescriptionSource / Rationale
CAS Number 1334325-11-9[5]
IUPAC Name This compoundDerived from structure
Molecular Formula C₁₃H₁₂BFO₃[6]
Molecular Weight 246.05 g/mol Calculated from formula
Appearance Typically a white to off-white powder or crystalline solid.Based on analogous boronic acids.[1]
Melting Point 216 - 219 °CThis is the melting point for the parent Phenylboronic acid and serves as a reference.[1][7] The larger substituent would likely alter this value.
Solubility Soluble in many polar organic solvents (e.g., THF, Dioxane, DMSO, Ethanol); poorly soluble in nonpolar solvents like hexanes.[1]Property is characteristic of phenylboronic acids.
Chemical Stability The product is generally chemically stable under standard ambient conditions (room temperature).[7] It is sensitive to strong oxidizing agents and may dehydrate upon heating to form a trimeric anhydride (a boroxine).[8][9]
Structural and Electronic Insights

This compound is a mild Lewis acid, a characteristic feature of boronic acids owing to the electron-deficient, sp²-hybridized boron atom with a vacant p-orbital.[1][2] This acidity is crucial for its reactivity, particularly for the activation required in transmetalation steps of cross-coupling reactions.[10] The presence of the electron-withdrawing fluorine atom on the terminal phenyl ring can subtly influence the electronic properties of the entire molecule, though its effect on the boronic acid moiety is attenuated by the insulating ether linkage. At physiological or basic pH, the boronic acid can exist in equilibrium with its anionic, tetrahedral boronate form, a property that is key to its use in biological sensors.[11]

Section 2: Core Reactivity and Synthetic Utility

The synthetic power of this reagent is overwhelmingly derived from the reactivity of the boronic acid group. It is primarily employed as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C(sp²)-C(sp²) bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction provides a robust and high-yielding pathway to biaryl and substituted aromatic structures.[9][10] The general mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the [2-(4-fluorophenoxymethyl)phenyl] moiety) to the palladium center, displacing the halide. The base (e.g., carbonate, phosphate) is critical as it converts the neutral boronic acid into a more nucleophilic "ate" complex, facilitating the transfer.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst to continue the cycle.[12]

The reaction is highly valued for its mild conditions and exceptional tolerance of a wide variety of functional groups, making it a cornerstone of complex molecule synthesis.[13]

Section 3: A Practical Guide to Application: The Suzuki-Miyaura Cross-Coupling

To translate theory into practice, this section provides a detailed workflow and a representative experimental protocol.

Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram outlines the logical flow of a typical Suzuki-Miyaura coupling experiment, from initial setup to final product characterization.

Suzuki_Workflow cluster_prep 1. Reaction Setup & Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis & Characterization prep_reagents Weigh Reagents: - Aryl Halide - Boronic Acid (1.1-1.5 eq) - Palladium Catalyst (1-5 mol%) - Base (2-3 eq) prep_glass Dry & Inert Glassware (Schlenk flask) prep_reagents->prep_glass prep_solvent Degas Solvents (e.g., Toluene, Dioxane, H2O) prep_glass->prep_solvent add_reagents Combine Reagents in Flask Under Inert Atmosphere (N2/Ar) prep_solvent->add_reagents add_solvent Add Degassed Solvents add_reagents->add_solvent heat_stir Heat and Stir (e.g., 80-110 °C) add_solvent->heat_stir monitor Monitor Progress (TLC, GC-MS) heat_stir->monitor quench Cool to RT & Quench monitor->quench extract Aqueous Workup (Phase Separation) quench->extract dry_conc Dry Organic Layer & Concentrate extract->dry_conc purify Purify Product (Column Chromatography) dry_conc->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize caption Figure 1. Standard workflow for a Suzuki-Miyaura coupling reaction.

Caption: Figure 1. Standard workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on the specific aryl halide substrate.

Objective: To synthesize 2-([1,1'-biphenyl]-2-ylmethoxymethyl)-1-fluoro-4-methoxybenzene via Suzuki-Miyaura coupling of this compound and 2-bromo-1,1'-biphenyl.

Reagents & Materials:

  • This compound (CAS 1334325-11-9)

  • 2-Bromo-1,1'-biphenyl (Aryl Halide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Potassium Carbonate (K₂CO₃), anhydrous (Base)

  • 1,4-Dioxane (Solvent)

  • Deionized Water (Co-solvent)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

  • Silica Gel (for chromatography)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst & Reagent Preparation (The "Why"):

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,1'-biphenyl (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is crucial for activating the boronic acid to form the boronate "ate" complex required for efficient transmetalation.[10]

  • Inerting the System (The "Why"):

    • Seal the flask and subject it to three cycles of vacuum backfill with nitrogen or argon. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Rationale: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and formation of unwanted side products. Performing the reaction under an inert atmosphere is critical for achieving high yields and reproducibility.

  • Solvent Addition and Reaction (The "Why"):

    • To the flask, add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) via syringe.

    • Rationale: A mixed solvent system is often used. Dioxane or toluene solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents removes dissolved oxygen.

  • Heating and Monitoring (The "Why"):

    • Fit the flask with a condenser (under inert atmosphere) and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting aryl halide.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. Reaction monitoring is a self-validating step that prevents premature workup or unnecessary heating, ensuring the reaction goes to completion.

  • Workup and Extraction (The "Why"):

    • Once complete, cool the reaction to room temperature. Add deionized water (30 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous workup removes the inorganic base and salts. Extraction with an organic solvent isolates the desired product. The brine wash removes residual water from the organic phase.

  • Purification (The "Why"):

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

    • Rationale: Chromatography is essential to remove unreacted starting materials, catalyst residues, and any side products, ensuring the final product meets the high purity standards required for further research and development.

Section 4: Applications in Research and Development

Drug Discovery

The structural motifs accessible using this compound are highly relevant to medicinal chemistry.

  • Privileged Scaffolds: The biaryl structures produced via Suzuki coupling are considered "privileged scaffolds" as they appear in numerous biologically active compounds and approved drugs.[13]

  • Fluorine's Role: The 4-fluorophenyl group can enhance drug efficacy by blocking metabolic oxidation at the para-position, increasing binding affinity through favorable electrostatic interactions, and improving membrane permeability.[4]

  • Boronic Acid Drugs: While this reagent is primarily a building block, boronic acids themselves are a class of therapeutics. Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, was the first boronic acid-containing drug approved by the FDA, paving the way for further research into boron-based pharmaceuticals.[2][14]

Materials Science

The fluorinated biaryl compounds synthesized from this reagent have potential applications in materials science. They can serve as core structures for:

  • Liquid Crystals: The rigid, anisotropic nature of biaryl systems is fundamental to the design of liquid crystalline materials.

  • Advanced Polymers & Organic Light-Emitting Diodes (OLEDs): These scaffolds can be incorporated into conjugated polymers for use in electronic and optoelectronic applications.[4][15]

Section 5: Handling, Storage, and Safety

As with all laboratory chemicals, proper handling of this compound is essential.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[7][8] Avoid generating dust. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual degradation or dehydration.[17] Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

This compound, CAS 1334325-11-9, is a sophisticated and highly versatile building block for organic synthesis. Its value lies in the reliable reactivity of the boronic acid moiety in Suzuki-Miyaura cross-coupling, combined with the beneficial physicochemical properties imparted by its fluorinated tail. For researchers in drug discovery and materials science, this reagent provides a direct route to complex, high-value molecular architectures, enabling the continued exploration of new chemical space and the development of next-generation therapeutics and materials.

References

  • SAFETY D
  • This compound | 1334325-11-9. ChemicalBook.
  • (4-((4-Methoxybenzyl)oxy)phenyl)boronic acid | 156635-90-4. BLDpharm.
  • Safety D
  • SAFETY DATA SHEET - 4-Cyano-2-fluorophenylboronic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Phenylboronic acid. (2025). Fisher Scientific.
  • (4-(Benzyloxy)phenyl)boronic acid | 146631-00-7. BLD Pharm.
  • Phenylboronic acid. Wikipedia.
  • phenyl boronic acid. s d fine-chem limited.
  • 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum. ChemicalBook.
  • 4-Benzyloxy-2-methylphenylboronic acid | 847560-49-0. BLD Pharm.
  • 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. PubChem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine. Protheragen.
  • Phenylboronic acid – preparation and applic
  • Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. PMC.
  • Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
  • (2-(4-Fluorophenoxy)phenyl)boronic acid. Sigma-Aldrich.
  • 2,4-Difluorophenylboronic acid ≥95%. Sigma-Aldrich.
  • 2-(4-Fluorophenoxy)phenylboronic acid | 1334402-78-6. BLD Pharm.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Phenylboronic acid:Synthesis,reactions. (2023). ChemicalBook.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • Improvement on synthesis of different alkyl-phenylboronic acid. PubMed.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.

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Solubility of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Data Gap in Specialty Reagents

In the landscape of drug discovery and materials science, specialized boronic acids such as this compound are invaluable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction, is a cornerstone of modern synthetic chemistry[1]. However, a significant challenge for researchers is the frequent absence of comprehensive physicochemical data, including solubility profiles, for these niche yet critical molecules.

Deconstructing the Molecule: Predicting Solubility from Structure

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, we can infer its likely solubility behavior by examining its constituent parts and comparing them to a well-studied analogue, phenylboronic acid.

Molecular Structure of this compound:

  • Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. It is a weak Lewis acid, and its acidity can be influenced by substituents on the phenyl ring[2]. This group contributes to solubility in polar solvents.

  • Phenyl Ring: A nonpolar, aromatic core.

  • Fluorophenoxymethyl Group (-OCH₂-C₆H₄-F): This is a relatively large, bulky, and largely nonpolar substituent. The ether linkage introduces some polarity, but the overall character is hydrophobic. The fluorine atom is an electron-withdrawing group, which can slightly increase the acidity of the boronic acid moiety[2].

Comparison with Phenylboronic Acid:

Phenylboronic acid is generally soluble in most polar organic solvents like ethers and ketones, moderately soluble in chloroform, and poorly soluble in nonpolar hydrocarbons[3][4][5][6].

The introduction of the large, hydrophobic 4-fluorophenoxymethyl group to the phenylboronic acid core is expected to significantly alter this profile:

  • Decreased Solubility in Polar Solvents: The bulky, nonpolar substituent will likely disrupt favorable interactions with highly polar solvents such as methanol or water, leading to lower solubility compared to the parent phenylboronic acid.

  • Increased Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The increased nonpolar character should enhance solubility in solvents like dichloromethane, chloroform, and aromatic solvents such as toluene. The ether linkage may promote solubility in ethers like tetrahydrofuran (THF) and diethyl ether.

Based on this structural analysis, we can generate a hypothesized qualitative solubility profile.

Table 1: Hypothesized Qualitative Solubility of this compound

Solvent ClassExamplesPredicted Solubility LevelRationale
Ethers Tetrahydrofuran (THF), Diethyl ether, DioxaneHighThe ether linkage in the solute should interact favorably with ether solvents.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh to ModerateThe overall molecular structure has significant nonpolar character, favoring these solvents.
Ketones Acetone, 2-Butanone (MEK)ModerateThe polarity of the boronic acid group will allow for some interaction, but the large nonpolar tail may limit high solubility.
Aromatic Hydrocarbons Toluene, XyleneModerate to LowThe aromatic rings will have favorable pi-pi stacking interactions, but the polar boronic acid group may be disfavored.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese highly polar solvents are generally good at dissolving a wide range of organic molecules.
Alcohols Methanol, EthanolModerate to LowThe boronic acid can hydrogen bond, but the large hydrophobic part of the molecule will likely limit solubility. Potential for esterification.
Nonpolar Hydrocarbons Hexanes, Heptane, MethylcyclohexaneVery LowThe polar boronic acid group will make the molecule insoluble in purely aliphatic, nonpolar solvents.[4][5]

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published data, empirical determination is essential. The dynamic (or synthetic) method is a reliable technique for measuring the solubility of crystalline compounds in various solvents as a function of temperature.[7] This method involves heating a suspension of the compound in a solvent at a controlled rate until complete dissolution is observed.

Causality Behind the Dynamic Method

We choose the dynamic method for several reasons:

  • Efficiency: It allows for the rapid determination of solubility over a range of temperatures.

  • Small Sample Size: It requires relatively small amounts of the solute and solvent, which is advantageous when working with expensive or newly synthesized compounds.

  • Handling Difficult Compounds: This method is well-suited for boronic acids, which can be challenging due to their tendency to dehydrate into boroxines upon prolonged heating.[4][7] The rapid heating and visual endpoint minimize the time the compound spends at elevated temperatures.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a sealable glass vial or test tube equipped with a magnetic stir bar.

    • Using a calibrated pipette or syringe, add a precise volume or mass of the desired organic solvent to create a biphasic sample (a slurry or suspension). The composition should be known with high accuracy.[7]

  • Apparatus Setup:

    • Place the vial in a temperature-controlled heating block or oil bath that allows for slow, controlled heating and magnetic stirring.

    • Insert a calibrated thermometer or temperature probe directly into the sample or the heating block as close to the sample as possible.

    • For visual detection, ensure good lighting and a clear line of sight to the sample. Alternatively, a turbidimeter or a light-scattering probe can be used for more precise endpoint determination.[4][5]

  • Measurement:

    • Begin stirring the suspension vigorously to ensure good mixing.

    • Heat the sample at a slow, constant rate (e.g., 0.3-0.5 °C per minute).[7] A slow heating rate is critical to ensure the system remains at or near thermal equilibrium.

    • Carefully observe the sample. The temperature at which the last solid particles completely disappear is the saturation or dissolution temperature for that specific concentration.

  • Data Collection and Analysis:

    • Record the dissolution temperature and the known concentration (mole fraction, g/mL, etc.).

    • Repeat the experiment with different known concentrations of the solute to generate a solubility curve (solubility vs. temperature).

    • For consistency, perform each measurement in triplicate.

Self-Validating System and Safety
  • System Validation: To ensure the accuracy of your setup, first run the experiment with a compound having well-documented solubility data in a specific solvent (e.g., benzoic acid in water). Your results should fall within an acceptable range of the published values.

  • Safety Precautions: Boronic acids can be irritants. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis A Accurately weigh This compound B Add precise volume of organic solvent A->B C Place sample in controlled heating block B->C D Stir vigorously C->D E Heat at a slow, constant rate (0.3°C/min) D->E F Observe for complete dissolution (clear point) E->F G Record dissolution temperature F->G H Repeat for multiple concentrations G->H I Plot solubility curve (Solubility vs. Temp) H->I

Caption: Experimental workflow for determining solubility via the dynamic method.

Key Factors Influencing Solubility

Understanding the interplay of factors that govern solubility is crucial for solvent selection and process optimization.

Solute-Solvent Interactions

The principle of "like dissolves like" is fundamental.

  • Polarity Match: As hypothesized, solvents with a polarity that balances the contributions of the polar boronic acid head and the nonpolar fluorophenoxymethyl tail will be most effective. Solvents like THF and Dichloromethane are good candidates.

  • Hydrogen Bonding: The -B(OH)₂ group can form hydrogen bonds. Solvents that are hydrogen bond acceptors (e.g., ethers, ketones, DMF) can interact favorably. Protic solvents like alcohols can also hydrogen bond, but their high polarity may not be compatible with the nonpolar part of the molecule.

  • pKa and pH: The boronic acid moiety is a Lewis acid.[2] In basic solutions, it can form the more soluble boronate anion. While less relevant for most organic synthesis, this is a critical factor in aqueous systems or reactions involving basic reagents.

The Challenge of Boroxine Formation

A significant, and often overlooked, aspect of boronic acid chemistry is the potential for dehydration to form a cyclic trimer anhydride, known as a boroxine.[4][7]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

This equilibrium has profound implications for solubility studies:

  • Different Solubilities: The boroxine has different physicochemical properties, including solubility, compared to the parent boronic acid.[4]

  • Inconsistent Data: Commercial boronic acids can contain varying amounts of the boroxine, leading to batch-to-batch variability and difficulty in obtaining reproducible solubility data.[4]

  • Solvent Dependence: The position of the equilibrium is influenced by the solvent.

Mitigation Strategy: When performing solubility experiments, using a freshly opened bottle of the boronic acid or a sample that has been stored under anhydrous conditions can minimize the impact of pre-existing boroxine. The rapid nature of the dynamic method also helps by reducing the time for dehydration to occur during the measurement itself.

Logical Relationships in Solvent Selection

G A Desired Application B High Concentration Needed? A->B C Reaction Chemistry A->C D Select High Solubility Solvent (e.g., THF, DMF) B->D Yes E Select Moderate Solubility Solvent for Crystallization (e.g., Toluene/Heptane) B->E No (Purification) F Select Inert Solvent (e.g., Toluene, Dioxane) C->F G Avoid Reactive Solvents (e.g., Protic Solvents) C->G

Caption: Decision-making process for solvent selection based on application.

Practical Implications in Drug Development and Research

The solubility of this compound is not merely an academic parameter; it is a critical factor that dictates its utility and handling in a research and development setting.

  • Reaction Optimization: For Suzuki-Miyaura couplings, the solvent must dissolve not only the boronic acid but also the coupling partner and the catalyst. Poor solubility of any component can lead to slow reaction rates, incomplete conversion, and side product formation. A solvent like THF or a mixture such as Toluene/Ethanol is often chosen to balance the solubility of polar and nonpolar reactants.

  • Purification: Crystallization is a primary method for purifying solid compounds. Ideal crystallization requires a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] A moderately soluble solvent like toluene, potentially with an anti-solvent like heptane, could be an effective system for this compound.

  • Formulation and Screening: In early-stage drug discovery, compounds are often dissolved in solvents like DMSO for high-throughput screening. Knowing the maximum solubility in DMSO is essential for preparing stock solutions and avoiding compound precipitation in biological assays.

Conclusion

While a definitive, pre-existing solubility dataset for this compound remains elusive, this guide provides a comprehensive framework for understanding, predicting, and experimentally determining this crucial parameter. By combining structural analysis with a robust experimental protocol, researchers can generate the specific data required for their applications. A thorough understanding of the factors influencing solubility—from solvent polarity to the potential for boroxine formation—enables intelligent solvent selection, leading to more efficient reaction optimization, effective purification, and reliable biological screening. This knowledge empowers scientists to fully leverage the synthetic potential of this valuable boronic acid derivative in their pursuit of new medicines and materials.

References

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  • Domański, J., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4538–4546.
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  • UNT Digital Library. (n.d.). Literature Review of Boric Acid Solubility Data.
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  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
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Navigating the Synthetic Landscape: A Technical Guide to [2-(4-Fluorophenoxymethyl)phenyl]boronic Acid (CAS 1334325-11-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of modern organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Boronic acids, and their derivatives, have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid (CAS 1334325-11-9) , a specialized reagent poised for application in the synthesis of novel compounds. While specific literature on this particular molecule is sparse, this document will leverage established principles of boronic acid chemistry to provide a comprehensive resource for researchers. We will delve into its structural attributes, predictable reactivity, procurement, and a generalized experimental protocol for its application in Suzuki-Miyaura coupling reactions.

Understanding the Molecule: Structural and Reactivity Insights

This compound is a white to off-white solid at room temperature. Its utility in organic synthesis is primarily dictated by the interplay of its key structural features: the boronic acid group, the ortho-substituted phenyl ring, and the fluorophenoxymethyl moiety.

The Boronic Acid Functional Group

The boronic acid group (-B(OH)₂) is the cornerstone of this molecule's reactivity. It is an electrophilic species that, upon activation with a base, forms a boronate complex. This complex is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Boronic acids are generally valued for their stability, low toxicity, and ease of handling compared to other organometallic reagents.[2]

The Impact of Ortho-Substitution

The placement of the fluorophenoxymethyl group at the ortho position relative to the boronic acid is a significant structural feature. Ortho-substituents on phenylboronic acids can exert both steric and electronic effects that influence their reactivity.[3]

  • Steric Hindrance: The bulky ortho-substituent can sterically hinder the approach of the palladium catalyst to the carbon-boron bond. This can sometimes lead to lower reaction rates or require more forcing reaction conditions compared to their meta- or para-isomers.[4]

  • Electronic Effects: The substituent can also influence the electronic nature of the carbon-boron bond. An understanding of the substituent's electron-donating or withdrawing properties is key to predicting reactivity.

The Fluorophenoxymethyl Moiety

The 4-fluorophenoxymethyl group introduces several key properties:

  • Fluorine's Influence: The fluorine atom is highly electronegative and can impart unique properties to the final molecule, including altered metabolic stability and binding affinities, which are of particular interest in medicinal chemistry.

  • Synthetic Handle: The ether linkage provides a degree of conformational flexibility.

Procurement and Handling of CAS 1334325-11-9

For researchers and drug development professionals, sourcing high-quality reagents is a critical first step. This compound is available from a number of specialized chemical suppliers.

Table 1: Representative Suppliers of CAS 1334325-11-9

SupplierPurityAvailable Quantities
BLDpharm>95%1g, 5g, 10g
ChemScene>97%100mg, 500mg, 1g
Vitas-M Laboratory>95%1g, 5g

Note: Pricing is subject to change and is dependent on the supplier and quantity ordered. It is recommended to request quotes directly from the suppliers for the most up-to-date information.

Storage and Handling

Boronic acids can be sensitive to moisture and oxidation. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[5] While generally stable, prolonged exposure to air can lead to degradation.

Application in Suzuki-Miyaura Cross-Coupling: A General Protocol

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[6]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L2-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product Boronate [R'-B(OH)3]⁻ Boronate->Transmetalation Base Base RX R-X (Organohalide) RX->OxAdd BoronicAcid R'-B(OH)2 BoronicAcid->Boronate + Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

General Experimental Workflow

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction using this compound. This should be considered a starting point, and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary for a specific substrate.

Experimental_Workflow start Start: Assemble Reaction Vessel reagents Add this compound (1.2 eq), Aryl Halide (1.0 eq), Palladium Catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and Base (e.g., K2CO3, 2-3 eq) to the flask. start->reagents solvent Add an appropriate solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water). reagents->solvent degas Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes. solvent->degas heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. degas->heat workup Upon completion, cool the reaction to room temperature. Perform an aqueous workup: Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). heat->workup purify Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography. workup->purify characterize Characterize the purified product by NMR, Mass Spectrometry, and other appropriate analytical techniques. purify->characterize end End: Purified Product characterize->end

Caption: Generalized Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (typically 1.1-1.5 equivalents), the aryl or vinyl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent Addition: Add the chosen solvent system. Common solvent mixtures include toluene/ethanol/water, dioxane/water, or THF/water. The choice of solvent can significantly impact the reaction outcome.

  • Degassing: Seal the flask and thoroughly degas the mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas such as argon or nitrogen through the solution for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) under an inert atmosphere. Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Conclusion

This compound (CAS 1334325-11-9) represents a valuable, albeit specialized, building block for synthetic chemists. While its direct applications are not yet widely documented in peer-reviewed literature, its structure suggests significant potential in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. By understanding the fundamental principles of boronic acid reactivity and the influence of its specific substitution pattern, researchers can effectively incorporate this reagent into their synthetic strategies to access novel chemical space. This guide serves as a foundational resource to facilitate the informed procurement and application of this promising synthetic intermediate.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]

  • Billingsley, K. L., & Buchwald, S. L. A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl and other heteroaryl boronic acids with aryl and heteroaryl halides. Journal of the American Chemical Society, 2007 , 129(11), 3358-3366. [Link]

  • Miyaura, N., & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]

  • Hall, D. G. (Ed.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons, 2011 . [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. The slow-release strategy in Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 2013 , 52(29), 7362-7370. [Link]

  • Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Cammidge, A. N., & Creton, I. The effect of ortho-substituents in the Suzuki-Miyaura coupling of arylboronic acids. Journal of Organometallic Chemistry, 2002 , 653(1-2), 134-139. [Link]

Sources

Benzylic Ether Functionalized Boronic Acids: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

The landscape of medicinal chemistry has been profoundly shaped by the emergence and application of boronic acids and their derivatives.[1][2][3] Initially met with some apprehension regarding potential toxicity, this perception has been largely demystified, paving the way for their extensive investigation.[1][3] The approval of the proteasome inhibitor Bortezomib (Velcade®) by the FDA in 2003 marked a pivotal moment, solidifying the therapeutic potential of boronic acid-containing drugs and catalyzing a surge of research in this area.[1][2][4][5] This has led to the subsequent approval of other boronic acid drugs like ixazomib and vaborbactam.[1][4]

Boronic acids possess a unique set of properties that make them particularly attractive for drug design. Their ability to form reversible covalent bonds with diols is a key feature, enabling them to interact with biological targets such as enzymes and carbohydrates.[1][6] This interaction is central to the mechanism of action for many boronic acid-based drugs, including the inhibition of serine proteases.[7] Furthermore, boronic acids are generally stable, non-toxic, and their synthesis is well-established, making them versatile building blocks in the construction of complex bioactive molecules.[1] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, heavily relies on boronic acids for the formation of carbon-carbon bonds, a critical step in the development of new chemical entities.[1][7][8][9]

This guide focuses on a specific and highly valuable subclass: benzylic ether functionalized boronic acids . The incorporation of a benzylic ether moiety introduces a new dimension of chemical diversity and strategic advantage in drug design. Benzylic ethers are widely used as protecting groups in organic synthesis due to their relative stability and the various methods available for their cleavage.[10][11][12] By integrating this functionality into a boronic acid scaffold, medicinal chemists can unlock novel synthetic strategies and modulate the physicochemical properties of their lead compounds. This guide will provide an in-depth exploration of the synthesis, properties, and applications of these unique molecules, offering a technical resource for researchers, scientists, and drug development professionals.

The Strategic Advantage of Benzylic Ether Functionalization

The decision to incorporate a benzylic ether into a boronic acid structure is driven by several key strategic considerations in medicinal chemistry. This functionalization is not merely an arbitrary addition but a deliberate choice to impart specific, advantageous characteristics to the molecule.

Modulating Physicochemical Properties

The introduction of a benzylic ether can significantly alter the physicochemical profile of a boronic acid. This includes modifications to:

  • Lipophilicity: The aromatic ring of the benzyl group can increase the lipophilicity of the molecule, which can be crucial for enhancing membrane permeability and oral bioavailability.

  • Solubility: Conversely, the ether linkage can provide a site for hydrogen bonding, potentially improving aqueous solubility depending on the overall molecular context.

  • Conformational Rigidity: The steric bulk of the benzylic ether can influence the conformational preferences of the molecule, which can be exploited to optimize binding to a biological target.

Enabling Advanced Synthetic Strategies

The benzylic ether moiety serves as a versatile synthetic handle, allowing for a range of chemical transformations. This is particularly valuable in the context of library synthesis and late-stage functionalization, where the ability to diversify a core scaffold is paramount.

  • Protecting Group Chemistry: Benzylic ethers are well-established as protecting groups for alcohols.[10][11][12] Their stability under a variety of conditions, coupled with selective deprotection methods, allows for intricate synthetic sequences.

  • Orthogonal Reactivity: The benzylic ether can be designed to be stable under conditions required for reactions involving the boronic acid moiety, such as Suzuki-Miyaura coupling, and then selectively cleaved to unmask a hydroxyl group for further modification.

The logical relationship between the core boronic acid and the benzylic ether functionalization can be visualized as a synergistic interplay that enhances the overall utility of the molecule in a drug discovery program.

Benzylic_Ether_Boronic_Acid_Strategy cluster_properties Physicochemical Properties cluster_synthesis Synthetic Utility BA Boronic Acid Core Drug Drug Candidate BA->Drug Biological Activity Lipophilicity Lipophilicity Solubility Solubility Conformation Conformation BE Benzylic Ether Functionality BE->Drug Physicochemical Modulation Protecting_Group Protecting Group Drug->Protecting_Group Synthetic Handle Late_Stage_Func Late-Stage Functionalization Drug->Late_Stage_Func Diversification Point

Caption: Strategic integration of benzylic ether functionality with a boronic acid core.

Synthesis of Benzylic Ether Functionalized Boronic Acids

The synthesis of benzylic ether functionalized boronic acids can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, the nature of the starting materials, and the overall synthetic sequence.

General Synthetic Strategies

Two primary retrosynthetic approaches can be envisioned:

  • Late-Stage Borylation: This strategy involves the synthesis of the benzylic ether-containing aromatic or heteroaromatic ring system first, followed by the introduction of the boronic acid moiety in a later step. This is often advantageous when the desired benzylic ether is readily available or easily synthesized.

  • Early-Stage Borylation: In this approach, a boronic acid-functionalized aromatic or heteroaromatic precursor is first synthesized, and the benzylic ether is introduced subsequently. This can be beneficial when the borylation of the final benzylic ether-containing substrate is challenging.

Key Synthetic Methodologies

A variety of established synthetic methods can be employed for the preparation of these compounds.

  • From Benzylic Halides: The reaction of a benzylic halide with an alcohol under basic conditions (Williamson ether synthesis) is a classic and reliable method for forming the ether linkage.[12] The resulting benzylic ether can then be subjected to borylation.

  • Reductive Coupling: Electrochemical methods have been developed for the reductive coupling of benzylic halides with borating agents like trialkyl borates or pinacolborane to directly form benzylboronic acids and esters.[13]

  • From Benzylic Alcohols: Direct borylation of benzylic alcohols has been achieved using iodine catalysis, providing a transition-metal-free route to benzylic boronate esters.[14]

  • Hydroboration of Vinylarenes: The enantioselective hydroboration of vinylarenes catalyzed by chiral nickel or rhodium complexes offers a powerful method for accessing chiral benzylic boronate esters.[14]

  • Homologation of Boronic Acids: A photochemical homologation of boronic acids with N-tosylhydrazones has been described for the synthesis of benzylboronates.[15]

Experimental Protocol: Synthesis of a Benzylic Ether Functionalized Phenylboronic Acid Pinacol Ester via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a benzylic ether functionalized phenylboronic acid pinacol ester, a common intermediate in medicinal chemistry.

Step 1: Synthesis of the Aryl Bromide Precursor

  • To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-bromo-4-(benzyloxy)benzene.

Step 2: Miyaura Borylation

  • In a flask, combine 1-bromo-4-(benzyloxy)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent such as dioxane or toluene and heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2-(4-(benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Synthesis_Workflow Start 4-Bromophenol + Benzyl Bromide Step1 Williamson Ether Synthesis (K₂CO₃, Acetone) Start->Step1 Intermediate 1-Bromo-4-(benzyloxy)benzene Step1->Intermediate Step2 Miyaura Borylation (B₂pin₂, PdCl₂(dppf), KOAc, Dioxane) Intermediate->Step2 Product Benzylic Ether Functionalized Boronic Acid Pinacol Ester Step2->Product

Caption: General workflow for the synthesis of a benzylic ether functionalized boronic acid.

Stability and Reactivity Considerations

A thorough understanding of the stability and reactivity of both the benzylic ether and the boronic acid functionalities is crucial for their successful application in multi-step synthetic campaigns.

Stability of the Benzylic Ether Linkage

Benzylic ethers are generally stable under a wide range of conditions, which contributes to their utility as protecting groups.[11]

Condition CategoryReagents/ConditionsStability of Benzyl Ether
Basic Strong bases (e.g., NaH, KOH, Carbonates)Generally Stable
Oxidative Mild oxidizing agentsGenerally Stable
Reductive Conditions not involving catalytic hydrogenationGenerally Stable
Acidic Mild to moderate acids (e.g., Acetic Acid)Generally Stable

However, they are susceptible to cleavage under specific conditions:

  • Catalytic Hydrogenolysis: This is a common and mild method for deprotecting benzyl ethers, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source.

  • Strong Acids: Strong Lewis acids (e.g., BBr₃, BCl₃) or strong protic acids can cleave benzylic ethers.[10][11]

  • Oxidative Cleavage: Certain oxidizing agents, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), can be used for deprotection, particularly for electron-rich systems like p-methoxybenzyl ethers.[12]

Stability and Reactivity of the Boronic Acid Moiety

Unprotected boronic acids can have some drawbacks, including challenges with purification and potential instability under certain acidic and oxidative conditions.[16] To address these issues, boronic acids are often used in their protected forms, most commonly as pinacol esters.[16][17]

  • Pinacol Esters (Bpin): These are the most popular protecting groups for boronic acids. They are stable enough for column purification but sufficiently reactive to be used directly in Suzuki-Miyaura couplings.[16]

  • Trifluoroborate Salts: These salts exhibit high crystallinity and stability towards oxidation.[16]

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are particularly stable and inert to cross-coupling conditions, making them excellent "true" protecting groups that require a separate deprotection step to reveal the reactive boronic acid.[18]

The choice of protecting group for the boronic acid will depend on the specific requirements of the synthetic route, including the need for orthogonality with other functional groups and protecting groups present in the molecule.

Applications in Medicinal Chemistry

The unique combination of a benzylic ether and a boronic acid in a single molecule opens up a wide range of applications in medicinal chemistry, from serving as versatile building blocks to acting as key pharmacophores in bioactive compounds.

Versatile Building Blocks for Library Synthesis

Benzylic ether functionalized boronic acids are invaluable tools for generating libraries of compounds for high-throughput screening. The boronic acid moiety allows for facile diversification through Suzuki-Miyaura cross-coupling with a wide array of aryl and heteroaryl halides.[7][8] Subsequently, the benzylic ether can be cleaved to reveal a hydroxyl group, which can then be further functionalized to explore structure-activity relationships (SAR).

Bioactive Molecules and Drug Candidates

The boronic acid group itself can act as a key pharmacophore, interacting with biological targets.[4][7] The benzylic ether portion of the molecule can then be used to fine-tune the compound's properties to optimize potency, selectivity, and pharmacokinetic profiles. For instance, the benzylic ether can occupy a hydrophobic pocket in a protein's active site while the boronic acid forms a covalent bond with a key residue.

pH-Responsive Drug Delivery Systems

The reversible nature of boronate ester formation with diols can be exploited in the design of pH-responsive drug delivery systems.[19] A benzylic ether functionalized boronic acid could be incorporated into a polymer or nanoparticle that is stable at physiological pH but dissociates in the acidic environment of a tumor or endosome, triggering the release of an encapsulated drug.[19]

Pro-drugs

A benzylic ether functionalized boronic acid could be designed as a pro-drug. The molecule might be inactive in its initial form, but upon metabolic cleavage of the ether linkage, it could be converted into an active drug molecule.

The following diagram illustrates the potential applications of these compounds in a drug discovery pipeline.

Applications_in_Medicinal_Chemistry Core Benzylic Ether Functionalized Boronic Acid App1 Building Block for Library Synthesis Core->App1 App2 Bioactive Molecule (Pharmacophore) Core->App2 App3 Component of pH-Responsive Systems Core->App3 App4 Pro-drug Candidate Core->App4

Caption: Key applications of benzylic ether functionalized boronic acids in medicinal chemistry.

Conclusion

Benzylic ether functionalized boronic acids represent a powerful and versatile class of molecules for medicinal chemistry. The strategic combination of these two functional groups provides a unique set of tools for drug discovery, enabling the modulation of physicochemical properties, the implementation of advanced synthetic strategies, and the design of novel bioactive compounds. As our understanding of the synthesis and reactivity of these compounds continues to grow, so too will their application in the development of the next generation of therapeutics. This guide has provided a comprehensive overview of the core principles and practical considerations for working with benzylic ether functionalized boronic acids, with the aim of empowering researchers and scientists to fully leverage their potential in their drug discovery endeavors.

References

  • Protecting Groups for Boronic Acids | Chem-St
  • Introduction, Interconversion and Removal of Boron Protecting Groups - American Chemical Society. ()
  • Boronic acids protecting groups with standard deprotecting conditions.
  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Benzyl 2-bromonicotin
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling | The Journal of Organic Chemistry - ACS Public
  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC. ()
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC. ()
  • The Role of Boronic Acid Esters in Modern Drug Discovery. ()
  • Benzylboronic acid or boronate synthesis - Organic Chemistry Portal. ()
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). ()
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. ()
  • Benzylic Ether Definition - Organic Chemistry Key Term - Fiveable. ()
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
  • Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - RSC Publishing. ()
  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. ()
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchG
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. ()
  • Design and discovery of boronic acid drugs - PubMed. (_)
  • Synthesis of chiral benzylic boronic esters (color online). a Yield and...
  • Electrosynthesis of Benzylboronic Acids and Esters.
  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions - Benchchem. ()
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. ()
  • Copper-Catalyzed Enantioconvergent Radical Deborylative Coupling of Racemic Benzylboronic Esters with Alkynes and Alkenylboronic - American Chemical Society. ()
  • Biomedical applications of boronic acid polymers - ResearchG
  • Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications | Request PDF - ResearchG
  • A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups - Benchchem. ()
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Methodological & Application

Palladium-catalyzed cross-coupling of sterically hindered ortho-boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Ortho-Boronic Acids

Part 1: Executive Summary

The Suzuki-Miyaura cross-coupling of ortho-substituted aryl halides with ortho-substituted arylboronic acids represents one of the most challenging transformations in medicinal chemistry. These "tetra-ortho" substituted systems suffer from two primary failure modes:

  • Steric Inhibition: The bulk surrounding the palladium center drastically slows the rate of transmetallation.

  • Competitive Protodeboronation: The slow cross-coupling rate allows the base-mediated hydrolytic cleavage of the C–B bond to outcompete product formation, resulting in the recovery of deboronated arene (Ar-H).

This guide provides a validated protocol utilizing 3rd Generation Buchwald Precatalysts (e.g., SPhos Pd G3) . By ensuring a 1:1 Ligand-to-Palladium ratio and utilizing a specific phosphate-based buffering system, researchers can suppress protodeboronation and force the catalytic cycle toward reductive elimination.

Part 2: Mechanistic Intelligence & Causality

To troubleshoot this reaction, one must understand the "Invisible Wall" of transmetallation. Unlike standard couplings where oxidative addition is often rate-limiting, sterically hindered substrates stall at the transmetallation step.

The Steric Bottleneck

In hindered systems, the coordination of the boronate species to the Pd(II) center is sterically disfavored. The bulky ligands required to facilitate the final reductive elimination (forming the crowded C-C bond) paradoxically make the incoming boronate's approach difficult.

The Protodeboronation Trap

Arylboronic acids are not indefinitely stable in basic media. Under the basic conditions required for Suzuki coupling, the boronic acid forms a boronate anion


. If the palladium catalyst does not intercept this anion quickly (due to the steric bottleneck), the anion undergoes hydrolysis, severing the C-B bond and replacing it with a proton.

Key Insight: Success depends on Kinetic Acceleration of the coupling event over the decomposition event. We achieve this by using extremely active ligands (SPhos) and controlling the concentration of the active boronate species.

Visualizing the Pathway

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd PdII_X Pd(II)-Ar-X Intermediate OxAdd->PdII_X BaseStep Ligand Exchange (X replaced by OH/OR) PdII_X->BaseStep + Base PdII_OH Pd(II)-Ar-OH (Hydroxo Complex) BaseStep->PdII_OH TransMet Transmetallation (The Bottleneck) PdII_OH->TransMet + Boronate Anion (Slow due to Sterics) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Boronate Boronate Anion [Ar-B(OH)3]- Boronate->TransMet Deboronation Protodeboronation (Ar-H byproduct) Boronate->Deboronation If Transmetallation stalls

Caption: The catalytic cycle highlighting Transmetallation as the Rate-Determining Step (RDS) in hindered systems. Note the competitive exit vector to Protodeboronation.

Part 3: Strategic Optimization Guide

Ligand Selection Matrix

For ortho-substituted substrates, "generic" ligands like PPh3 or dppf will fail. You must use Dialkylbiaryl phosphines (Buchwald Ligands).

LigandStructure ClassBest For...Steric Profile
SPhos DialkylbiarylThe Gold Standard. Excellent for 2,6-disubstituted aryls. High turnover.High
XPhos DialkylbiarylAlternative if SPhos fails. Better for aryl chlorides or heteroaromatics.Very High
RuPhos DialkylbiarylElectron-rich substrates or secondary amines (less common for pure biaryl).High
PPh3 TriarylphosphineDO NOT USE. Insufficient activity for hindered substrates.Low
Base & Solvent Architecture
  • Base: Potassium Phosphate Tribasic (

    
    ) is preferred over Carbonates (
    
    
    
    ). Phosphate acts as a proton shuttle and buffers the pH, reducing the rate of protodeboronation compared to stronger bases.
  • Solvent: A biphasic system is strictly required. Toluene/Water (10:1) or THF/Water (10:1). The water is essential to solvate the base and activate the boronic acid, but excess water accelerates deboronation.

Part 4: Validated Experimental Protocols

Protocol A: The "SPhos G3" Standard (High Success Rate)

Recommended for initial screening of tetra-ortho substituted biaryls.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Ortho-Substituted Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst: SPhos Pd G3 (2 - 5 mol%)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Methodology:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol),

    
     (425 mg, 2.0 mmol), and SPhos Pd G3 (15-40 mg, depending on loading).
    
    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Degas (Critical): Seal the vial with a septum. Evacuate under high vacuum and backfill with Argon three times.

    • Why: Oxygen oxidizes the electron-rich phosphine ligand, killing the catalyst before the reaction starts.

  • Solvent Addition: Syringe in degassed Toluene (4 mL) and degassed Water (0.4 mL).

    • Tip: Pre-degas solvents by sparging with Argon for 15 minutes prior to use.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 RPM).

    • Why: High temperature is required to overcome the activation energy of the sterically hindered transmetallation.

  • Monitoring: Monitor by HPLC/UPLC after 2 hours. If conversion is <50%, add another 0.5 equiv of Boronic Acid (to replace decomposed reagent) and continue heating.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via column chromatography.
    
Protocol B: The "Slow Addition" Method (For Unstable Boronic Acids)

Use this if Protocol A yields only deboronated arene (Ar-H).

Concept: By keeping the concentration of boronic acid low, you minimize the second-order decomposition pathways while maintaining enough concentration for the catalytic cycle.

  • Setup: Dissolve Catalyst, Aryl Halide, and Base in the Solvent mixture in the reaction flask. Heat to 100°C.

  • Addition: Dissolve the Boronic Acid (2.0 equiv) in a separate minimal volume of degassed solvent (e.g., THF/Toluene).

  • Execution: Using a syringe pump, add the Boronic Acid solution to the hot reaction mixture over 2–4 hours.

  • Post-Reaction: Heat for an additional 1 hour after addition is complete.

Part 5: Troubleshooting & Decision Tree

When the reaction fails, it usually fails in one of two ways: No Reaction (Catalyst death) or Deboronation (Substrate death).

DecisionTree Start Analyze Reaction Mixture (LCMS / NMR) Outcome What is the major byproduct? Start->Outcome Deboronated Deboronated Arene (Ar-H) (Hydrolysis) Outcome->Deboronated Major SM_Rec Recovered Aryl Halide (No Reaction) Outcome->SM_Rec Major Homocoupling Homocoupling (Ar-Ar) (Oxidative) Outcome->Homocoupling Minor Sol_Deboro 1. Switch Base to K3PO4 2. Reduce Water ratio 3. Use Protocol B (Slow Addition) 4. Switch to Boronic Ester Deboronated->Sol_Deboro Sol_SM 1. Increase Temp (110°C) 2. Switch Ligand (SPhos -> XPhos) 3. Check O2 removal (Degas better) SM_Rec->Sol_SM Sol_Homo 1. Strictly remove O2 2. Reduce Catalyst Loading Homocoupling->Sol_Homo

Caption: Diagnostic flowchart for optimizing failed Suzuki couplings of hindered substrates.

Part 6: References

  • Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005 , 127, 4685–4696. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.[1]2017 , 139, 13156–13165. [Link]

  • Preparation of (2-Biphenyl)dicyclohexylphosphine (CyJohnPhos). Wolfe, J. P.; Tomori, H.; Sadighi, J. P.; Yin, J.; Buchwald, S. L. Org. Synth.2002 , 78, 23. [Link]

Sources

Application Note & Protocol: Synthesis of [2-(4-Fluorophenoxymethyl)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

[2-(4-Fluorophenoxymethyl)phenyl]boronic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. This guide provides a detailed, two-step synthetic protocol for its preparation starting from commercially available 1-bromo-2-(bromomethyl)benzene and 4-fluorophenol. The synthesis involves an initial Williamson ether synthesis to form the key intermediate, 1-bromo-2-((4-fluorophenoxy)methyl)benzene, followed by a lithium-halogen exchange and subsequent borylation. This document outlines the scientific rationale behind the chosen methodology, offers a step-by-step experimental protocol, and includes a comprehensive troubleshooting guide to address common challenges.

Synthetic Strategy and Rationale

The preparation of the target boronic acid is accomplished via a robust two-step sequence. This approach is designed for efficiency and scalability, utilizing well-established and high-yielding transformations.

Step 1: Williamson Ether Synthesis. The first step involves the formation of the ether linkage. This is achieved by reacting the sodium salt of 4-fluorophenol (the nucleophile) with 1-bromo-2-(bromomethyl)benzene (the electrophile).[1][2] The benzylic bromide is significantly more reactive towards nucleophilic substitution (SN2) than the aryl bromide, allowing for selective formation of the desired ether intermediate.[2] Potassium carbonate is a suitable base for this transformation, offering good reactivity and ease of handling.[1]

Step 2: Lithium-Halogen Exchange and Borylation. The second step converts the remaining aryl bromide into the target boronic acid. This is achieved through a lithium-halogen exchange reaction using an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) to generate a highly reactive aryllithium intermediate.[3][4] This intermediate is then quenched with a boron electrophile, such as triisopropyl borate, to form a boronate ester.[5] Subsequent acidic workup hydrolyzes the ester to yield the final this compound. This method is often preferred over palladium-catalyzed Miyaura borylation for this specific transformation as it avoids potential complications with catalyst poisoning or undesired side reactions involving the ether linkage under catalytic conditions.[6]

Below is a diagram illustrating the overall synthetic workflow.

G A Start: 1-Bromo-2-(bromomethyl)benzene + 4-Fluorophenol B Step 1: Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->B Reagents C Intermediate: 1-Bromo-2-((4-fluorophenoxy)methyl)benzene B->C Forms D Step 2: Borylation (1. n-BuLi, THF, -78 °C 2. B(O-iPr)3 3. H+ workup) C->D Reacts in E Final Product: This compound D->E Yields G Start Problem: Low Yield in Borylation Step Check_Reagents Are reagents and solvents strictly anhydrous? Start->Check_Reagents Check_Temp Was temperature maintained at -78 °C during n-BuLi addition? Check_Reagents->Check_Temp Yes Sol_Reagents Solution: - Flame-dry all glassware. - Use freshly distilled/Sure-Seal™ solvents. - Dry starting material thoroughly. Check_Reagents->Sol_Reagents No Check_BuLi Is the n-BuLi solution properly titrated and active? Check_Temp->Check_BuLi Yes Sol_Temp Solution: - Use a properly insulated bath. - Add n-BuLi slowly, monitoring internal temperature. - High temps cause THF decomposition. Check_Temp->Sol_Temp No Sol_BuLi Solution: - Titrate n-BuLi before use. - Use a fresh bottle if necessary. Check_BuLi->Sol_BuLi No Sol_Success Optimized Reaction Check_BuLi->Sol_Success Yes Sol_Reagents->Sol_Success Sol_Temp->Sol_Success Sol_BuLi->Sol_Success

Sources

Application Note: Coupling 2-Substituted Phenylboronic Acids with Heteroaryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists addressing one of the most stubborn challenges in cross-coupling: reacting sterically hindered, unstable 2-substituted phenylboronic acids with inert heteroaryl chlorides .

Executive Summary

The Suzuki-Miyaura coupling of 2-substituted phenylboronic acids (nucleophiles) with heteroaryl chlorides (electrophiles) presents a "perfect storm" of kinetic barriers. The ortho-substituent on the boronic acid sterically impedes transmetallation and electronically accelerates protodeboronation (hydrodeboronation). Simultaneously, the heteroaryl chloride exhibits a strong C-Cl bond (high bond dissociation energy) and potential catalyst poisoning via N- or S-coordination.

This guide moves beyond standard "tetrakis" conditions, providing high-turnover protocols utilizing Buchwald Precatalysts (Gen 3) and Pd-PEPPSI systems to outcompete decomposition pathways.

Mechanistic Insight: The "Race Against Time"

Success in this reaction relies on kinetic control. You are racing the productive Transmetallation step against the destructive Protodeboronation pathway.

The Kinetic Bottlenecks
  • Oxidative Addition (OA): Heteroaryl chlorides are electron-rich (e.g., 2-chloropyridine) or deactivated, making OA slow. Solution: Electron-rich, bulky ligands (alkylphosphines or NHCs).

  • Transmetallation (TM): The 2-substituent on the boronic acid creates severe steric clash with the ligand sphere of the Palladium(II) intermediate. Solution: Ligands that can "open up" or flexible steric bulk.

  • Protodeboronation: 2-substituted boronic acids (especially with EWGs or heteroatoms) rapidly hydrolyze to the parent arene under basic aqueous conditions. Solution: Fast catalysis (high TOF) and controlled water/base concentrations.

Pathway Visualization

The following diagram illustrates the competition between the productive cycle and the destructive deboronation shunt.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Heteroaryl-Cl PdII_Cl L-Pd(II)-Ar(Cl) OxAdd->PdII_Cl BaseStep Base Activation (OH- / OR-) PdII_Cl->BaseStep PdII_OH L-Pd(II)-Ar(OH) BaseStep->PdII_OH - Cl- TransMetal Transmetallation (Sterically Hindered) PdII_OH->TransMetal + Boronate BoronicAcid 2-Substituted Boronic Acid Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base Boronate->TransMetal Productive Deboronation Protodeboronation (Destructive Side Reaction) Boronate->Deboronation Slow Catalysis / High Temp RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 + Biaryl Product ArH Ar-H (Byproduct) Deboronation->ArH

Caption: Catalytic cycle highlighting the critical competition between Transmetallation (productive) and Protodeboronation (destructive).

Strategic Condition Optimization

A. Ligand Selection: The "Big & Rich" Rule

Standard ligands like PPh3 or dppf rarely work here. You require Dialkylbiarylphosphines (Buchwald) or NHCs .

Ligand ClassSpecific LigandWhy it WorksRecommended For
Buchwald Gen 3 XPhos Massive steric bulk promotes reductive elimination; electron-richness drives OA into chlorides.General Purpose (The "Workhorse")
Buchwald Gen 3 SPhos Methoxyl groups provide stability; specifically cited for minimizing deboronation.Unstable Boronic Acids (e.g., 2-fluoro, 2-alkoxy)
NHC Pd-PEPPSI-IPr "Flexible steric bulk" accommodates ortho-subs; extremely stable to air/moisture.Scale-up / Difficult Heterocycles
Specialty RuPhos Optimized for electron-poor chlorides and secondary amines, but effective here.Highly Deactivated Chlorides
B. Base & Solvent: The Stability Balance
  • Base: Strong bases (KOtBu) accelerate transmetallation but drastically increase protodeboronation rates. K3PO4 (Potassium Phosphate) is the gold standard here—it buffers the pH to a range where the boronate forms without rapid decomposition.

  • Solvent: A biphasic system (Dioxane/H2O or Toluene/H2O) is often necessary to dissolve inorganic bases, but n-Butanol or Isopropanol (alcoholic solvents) can facilitate transmetallation via alkoxy-bridging without large amounts of free water.

Experimental Protocols

Protocol A: The "High-Performance" Method (Buchwald G3)

Best for: Discovery chemistry, milligram scales, and highly unstable boronic acids.

Reagents:

  • Catalyst: XPhos Pd G3 (or SPhos Pd G3) [CAS: 1445085-55-1]

  • Base: K3PO4 (Tribasic, anhydrous)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or THF : Water (10:1)

Procedure:

  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • Heteroaryl Chloride (1.0 equiv)[1]

    • 2-Substituted Phenylboronic Acid (1.5 equiv) Note: Use excess to account for deboronation.

    • XPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)

    • K3PO4 (3.0 equiv)

  • Degas: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Add Solvent: Add degassed 1,4-Dioxane and degassed Water via syringe.

    • Concentration: 0.1 M to 0.2 M with respect to the chloride.

  • Reaction: Heat to 80 °C (or 60 °C if boronic acid is extremely fragile) for 2-12 hours.

    • Tip: Monitor by LCMS after 1 hour. If deboronation is observed (Ar-H peak), lower temp to 50 °C and increase catalyst loading.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

Protocol B: The "Robust & Scalable" Method (Pd-PEPPSI)

Best for: Process development, cost-sensitive scales, and difficult heteroaryl chlorides (pyridines, pyrimidines).

Reagents:

  • Catalyst: Pd-PEPPSI-IPr [CAS: 905459-27-0]

  • Base: K2CO3 or K3PO4[2]

  • Solvent: Toluene : Water (3:1) or Isopropanol (pure)

Procedure:

  • Charge Solids: Add Heteroaryl Chloride (1.0 equiv), Boronic Acid (1.3 equiv), Pd-PEPPSI-IPr (1-2 mol%), and Base (2.0 equiv) to the vessel.

  • Solvent: Add solvent (Toluene/Water or iPrOH). Note: PEPPSI catalysts are air-stable, but inert atmosphere is still recommended for the boronic acid's sake.

  • Reaction: Heat to 80-100 °C .

    • Note: PEPPSI systems often require a "kick" (higher temp) to activate but are incredibly robust once active.

  • Monitoring: This system often turns black (Pd precipitation) only after the reaction is complete or the ligand is dead. If it turns black immediately, oxygen was present.

Troubleshooting Guide

Observation Root Cause Corrective Action
Low Conversion, High SM Catalyst poisoning or failed Oxidative Addition.Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase Temp to 100°C.
Major Byproduct: Ar-H (Deboronation) Boronic acid hydrolysis is faster than Transmetallation.1. Use SPhos (stabilizes intermediate).2. Switch to MIDA Boronate or Trifluoroborate (slow release).3.[3][4] Use anhydrous conditions with CsF base.
Major Byproduct: Ar-Ar (Homocoupling) Oxidative presence (O2) or disproportionation.Rigorous degassing (Freeze-Pump-Thaw). Reduce catalyst loading slightly.
Heteroaryl Chloride Unreactive Electron-rich heterocycle (e.g., 2-Cl-3-OMe-Pyridine).Use Pd-PEPPSI-IPr in Dioxane at 100°C. Consider converting Cl to Br or I.

References

  • Buchwald Ligands for Hindered Couplings

    • Title: "Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides that Minimizes Protodeboronation."[5]

    • Source:Chem. Commun., 2012, 48, 203-205.[5]

    • URL:[Link]

  • Pd-PEPPSI Protocols

    • Title: "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids."
    • Source:Chem. Eur. J., 2006, 12, 4743–4748.
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: "Mechanism and Inhibition of Protodeboron
    • Source:J. Am. Chem. Soc., 2012, 134, 11667–11673.
    • URL:[Link]

  • XPhos Utility

    • Title: "Catalysts for the Suzuki-Miyaura Coupling of Polychlorin
    • Source:Org.[3][6][7][8] Lett., 2016, 18, 4308–4311.

    • URL:[Link]

  • General Review of Hindered Couplings

    • Title: "Recent Advances in the Suzuki-Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides."
    • Source:C
    • URL:[Link]

Sources

One-Pot Synthesis of Dibenzo[b,f]oxepines via 2-(Phenoxymethyl)phenylboronic Acid Intermediates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note details a robust and efficient one-pot methodology for the synthesis of dibenzo[b,f]oxepines, a privileged scaffold in medicinal chemistry. The described protocol involves the sequential O-arylation of a substituted 2-bromobenzyl alcohol with a phenol, followed by a palladium-catalyzed Miyaura borylation and an intramolecular Suzuki-Miyaura coupling. This one-pot approach, which proceeds through a transient 2-(phenoxymethyl)phenylboronic acid intermediate, offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation compared to traditional multi-step syntheses. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Dibenzo[b,f]oxepines and the Logic of a One-Pot Approach

The dibenzo[b,f]oxepine core is a prominent structural motif found in a variety of biologically active molecules and pharmaceuticals.[1][2] Its unique tricyclic framework imparts conformational rigidity, which is often crucial for selective interaction with biological targets. Derivatives of this scaffold have demonstrated a wide range of therapeutic activities, including antidepressant, antipsychotic, and anticancer properties.[3]

Traditional synthetic routes to dibenzo[b,f]oxepines often involve multiple, distinct steps, including the separate synthesis and purification of precursors.[4][5] Such approaches can be time-consuming, labor-intensive, and generate significant chemical waste. One-pot syntheses, where multiple transformations are carried out in a single reaction vessel, represent a more elegant and sustainable strategy in modern organic chemistry.[6][7] By obviating the need for intermediate isolation and purification, one-pot processes enhance efficiency and reduce the environmental impact of chemical synthesis.

This application note presents a detailed protocol for a one-pot synthesis of dibenzo[b,f]oxepines that strategically combines three key reactions:

  • O-Arylation: Formation of a diaryl ether by coupling a 2-bromobenzyl alcohol with a phenol.

  • Miyaura Borylation: In situ conversion of the aryl bromide functionality to a boronic ester.[6][8]

  • Intramolecular Suzuki-Miyaura Coupling: Palladium-catalyzed cyclization to construct the central seven-membered oxepine ring.

The cornerstone of this methodology is the in situ generation and consumption of a 2-(phenoxymethyl)phenylboronic acid intermediate, which seamlessly connects the initial intermolecular coupling with the final intramolecular cyclization.

Mechanistic Rationale and Key Considerations

The success of this one-pot synthesis hinges on the careful orchestration of reaction conditions to ensure the compatibility of all reagents and catalysts. The proposed mechanistic pathway is illustrated below.

The process begins with the base-mediated O-arylation of a 2-bromobenzyl alcohol with a phenol to form the corresponding diaryl ether. Subsequently, a palladium catalyst, in the presence of a suitable phosphine ligand and a boron source such as bis(pinacolato)diboron (B₂pin₂), facilitates the Miyaura borylation of the aryl bromide. This generates a 2-(phenoxymethyl)phenylboronate ester intermediate. Upon addition of a second base, the same palladium catalyst then promotes an intramolecular Suzuki-Miyaura cross-coupling reaction, leading to the formation of the desired dibenzo[b,f]oxepine product.

Key Experimental Choices and Their Causality:

  • Choice of Palladium Catalyst and Ligand: The selection of the palladium precatalyst and the phosphine ligand is critical for the efficiency of both the borylation and the intramolecular coupling steps. Buchwald-type ligands, such as XPhos, are often employed due to their high activity in C-C bond-forming reactions involving aryl chlorides and bromides.[9]

  • Base Selection: The choice of base is crucial for each step. A weaker base is typically sufficient for the initial O-arylation, while a stronger base is often required for the subsequent borylation and intramolecular Suzuki-Miyaura coupling. The sequential addition of bases allows for temporal control over the reaction sequence.

  • Solvent System: A polar aprotic solvent like dioxane or THF is generally suitable for all three reaction steps, ensuring the solubility of the various organic and organometallic species involved.

Experimental Protocol: One-Pot Synthesis of a Substituted Dibenzo[b,f]oxepine

This protocol provides a general procedure for the one-pot synthesis of a dibenzo[b,f]oxepine derivative. Researchers should optimize the conditions for their specific substrates.

Materials:

  • Substituted 2-bromobenzyl alcohol (1.0 equiv)

  • Substituted phenol (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv for O-arylation)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv for borylation/coupling)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen atmosphere

Procedure:

  • Step 1: O-Arylation. To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-bromobenzyl alcohol (1.0 equiv), the substituted phenol (1.1 equiv), and cesium carbonate (1.5 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Step 2: Miyaura Borylation and Intramolecular Suzuki-Miyaura Coupling. Cool the reaction mixture to room temperature.

  • To the same flask, add bis(pinacolato)diboron (1.2 equiv), potassium phosphate (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzo[b,f]oxepine.

Data Presentation and Expected Outcomes

The yield and purity of the final dibenzo[b,f]oxepine product will depend on the specific substrates used. The following table provides representative data for the synthesis of a model compound.

Starting Material 1 (2-bromobenzyl alcohol derivative)Starting Material 2 (phenol derivative)ProductYield (%)Purity (%)
2-Bromo-5-methylbenzyl alcohol4-Methoxyphenol2-Methoxy-8-methyldibenzo[b,f]oxepine65>95
2-Bromobenzyl alcohol3,5-Dimethylphenol2,4-Dimethyldibenzo[b,f]oxepine62>95

Visualizing the Workflow and Chemical Transformations

The following diagrams illustrate the overall workflow of the one-pot synthesis and the key chemical transformations involved.

One_Pot_Synthesis_Workflow cluster_flask Single Reaction Vessel cluster_downstream Downstream Processing Start Starting Materials: 2-Bromobenzyl alcohol Phenol Base 1 (Cs₂CO₃) Step1 Step 1: O-Arylation (Formation of Diaryl Ether) Start->Step1 Heat Add_Reagents Addition of: B₂pin₂ Base 2 (K₃PO₄) Pd Catalyst Step1->Add_Reagents Step2 Step 2: Borylation & Cyclization (Formation of Dibenzo[b,f]oxepine) Add_Reagents->Step2 Heat Workup Work-up (Extraction, Washing) Step2->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Pure Dibenzo[b,f]oxepine Purification->Final_Product

Figure 1: Workflow for the one-pot synthesis of dibenzo[b,f]oxepines.

Reaction_Scheme Reactant1 2-Bromobenzyl alcohol Derivative Intermediate1 Diaryl Ether Intermediate Reactant1->Intermediate1 Step 1: O-Arylation (Base 1) Reactant2 Phenol Derivative Reactant2->Intermediate1 Step 1: O-Arylation (Base 1) Intermediate2 2-(Phenoxymethyl)phenylboronate Ester Intermediate Intermediate1->Intermediate2 Step 2a: Miyaura Borylation (Pd Catalyst, B₂pin₂) Product Dibenzo[b,f]oxepine Derivative Intermediate2->Product Step 2b: Intramolecular Suzuki-Miyaura Coupling (Pd Catalyst, Base 2)

Figure 2: Key chemical transformations in the one-pot synthesis.

Trustworthiness and Self-Validation

The protocol described herein is built upon well-established and extensively documented chemical transformations. The reliability of each step—O-arylation, Miyaura borylation, and Suzuki-Miyaura coupling—is supported by a vast body of chemical literature. The successful formation of the final dibenzo[b,f]oxepine product serves as an internal validation of the preceding steps. For instance, the formation of the target heterocycle is contingent upon the successful in situ generation of the 2-(phenoxymethyl)phenylboronic acid intermediate. The progress of the reaction can be conveniently monitored by standard analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), allowing for real-time assessment of the reaction's success.

Conclusion

The one-pot synthesis of dibenzo[b,f]oxepines via a 2-(phenoxymethyl)phenylboronic acid intermediate offers a highly efficient and practical alternative to traditional multi-step approaches. This application note provides a comprehensive guide, including a detailed protocol and mechanistic insights, to empower researchers in the fields of organic synthesis and drug discovery to readily access this important class of molecules. The principles and strategies outlined here can be adapted and optimized for a wide range of substrates, further expanding the utility of this powerful synthetic methodology.

References

  • Mohapatra, D. K., et al. (2013). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Molecules.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2016). RSC Advances.
  • Whitaker, L., Harb, H. Y., & Pulis, A. P. (2017). One-pot borylation/Suzuki–Miyaura sp2–sp3 cross-coupling.
  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • Combined 'One-pot' Borylation and Coupling.
  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007).
  • Al-Amin, M., et al. (2018).
  • Krawczyk, H., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine.
  • Strategies for the synthesis of dibenzo[b,f]oxepin scaffold.
  • Krawczyk, H., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules.
  • Borys, F., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors.
  • Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols.
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Analele Universității din București - Chimie.
  • Li, G., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances.
  • Hartwig, J. F., et al. (2007).
  • Practical Radical Cyclizations with Arylboronic Acids and Trifluorobor
  • Cohen, B. M., et al. (2019). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies.
  • Kakiuchi, F., & Kochi, T. (2017).
  • Pan, A., et al. (2023).

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in Suzuki coupling of 2-substituted boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As Senior Application Scientists, we understand that coupling sterically hindered substrates, particularly those involving 2-substituted (ortho-substituted) boronic acids, presents a significant synthetic challenge. Steric congestion around the reaction centers can dramatically slow down or completely stall key steps of the catalytic cycle, leading to low yields, side product formation, and reaction failure.

This guide is designed to provide researchers, chemists, and drug development professionals with expert insights and practical, field-proven solutions to these common problems. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions for success.

Troubleshooting Guide: From Reaction Failure to High Yields

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I'm seeing low to no conversion of my sterically hindered starting materials. What are the primary causes and how can I fix it?

A1: Low or no conversion in sterically demanding Suzuki couplings is the most common failure mode. The issue almost always traces back to one of two key steps in the catalytic cycle being kinetically impeded: oxidative addition or transmetalation. The steric bulk of the ortho-substituent on the boronic acid, often compounded by hindrance on the coupling partner, creates a high activation energy barrier.

Here is a systematic approach to diagnosing and solving this problem:

Step 1: Evaluate Your Catalyst System

Standard catalysts like Pd(PPh₃)₄ are often ineffective for these transformations. The ligands are not bulky or electron-rich enough to promote the necessary reaction steps.

  • The Ligand is Critical: The choice of phosphine ligand is the single most important parameter. For hindered substrates, you need ligands that are both bulky and electron-rich .

    • Bulky ligands promote the formation of a coordinatively unsaturated 14-electron [Pd(0)L] species, which is the highly active catalyst that undergoes oxidative addition. They also facilitate the final, often difficult, reductive elimination step.[1][2]

    • Electron-rich ligands increase the electron density on the palladium center, which significantly accelerates the rate of oxidative addition into the aryl halide bond.[2]

  • Recommended Ligand Classes:

    • Buchwald Dialkylbiaryl Phosphines: This class is the gold standard. Ligands like XPhos, SPhos, and DavePhos are designed to be both bulky and electron-donating.[1]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective. Their "flexible steric bulk" has been shown to be crucial for high catalytic activity in hindered couplings.[3]

    • Specialized Ligands: For extremely challenging couplings (e.g., forming tetra-ortho-substituted biaryls), highly specialized ligands like BI-DIME or AntPhos may be required.[4][5]

Step 2: Ensure Efficient Generation of the Active Pd(0) Catalyst

If the active Pd(0) species is not generated efficiently or is deactivated, the reaction will fail.

  • Use a Modern Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction, use an air- and moisture-stable precatalyst. Buchwald G3 or G4 precatalysts are designed for the rapid and clean generation of the active [Pd(0)L] species, which is critical for coupling unstable boronic acids.[6][7][8]

Step 3: Optimize the Base and Solvent

  • Base: A strong, non-nucleophilic base is required to form the reactive boronate species [-B(OH)₃]⁻, which is necessary for transmetalation.[9][10] For hindered substrates, weaker bases like Na₂CO₃ are often insufficient.

    • Recommended Bases: Finely powdered K₃PO₄ or Cs₂CO₃ are excellent starting points. For very challenging cases, a stronger base like K OtBu may be necessary.[3][11]

  • Solvent: Anhydrous, aprotic solvents are generally preferred.

    • Recommended Solvents: Toluene, 1,4-dioxane, or THF are standard choices. A small amount of water can sometimes be beneficial by helping to solubilize the base and facilitate boronate formation, but excess water can promote protodeboronation.[11][12]

Experimental Protocol 1: A Robust Starting Point for Hindered Couplings

This protocol provides a reliable set of initial conditions for coupling a 2-substituted boronic acid with an aryl bromide.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), the 2-substituted boronic acid (1.5 mmol, 1.5 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%). Add this solid to the Schlenk flask.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Degassing (Crucial): Subject the heterogeneous mixture to three cycles of vacuum backfill with argon. This removes dissolved oxygen which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q2: I'm observing significant amounts of side products, particularly protodeboronation. What's causing this and how can I minimize it?

A2: Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a major competing pathway, especially with electron-deficient or heteroaromatic boronic acids.[13][14] It is often catalyzed by the palladium complex itself or accelerated by harsh basic conditions.

Causes and Mitigation Strategies:

CauseMechanistic InsightMitigation Strategy
Excess Water/Protic Solvents Water is the primary proton source for this side reaction.Use anhydrous solvents and reagents. If a base like K₃PO₄·H₂O is used, be aware of the added water. Consider using anhydrous K₃PO₄.[15]
Harsh Basic Conditions Strong bases can accelerate the decomposition of sensitive boronic acids.[11]Use the mildest base that still provides an acceptable reaction rate. KF is a very mild option. Alternatively, protecting the boronic acid as a more stable derivative can help.[9][16]
Slow Transmetalation If the desired cross-coupling is slow due to steric hindrance, the boronic acid has more time to decompose.The goal is to make the rate of Suzuki coupling much faster than the rate of protodeboronation. Use a highly active catalyst system (e.g., Buchwald G3/G4 precatalyst) to accelerate the main reaction.[6][7] Running the reaction at the lowest possible temperature that still affords a reasonable rate can also help.
Unstable Boronic Acid Some boronic acids, like those of 2-substituted furans or pyrroles, are inherently unstable.[6][14]Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt. These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[6]

Frequently Asked Questions (FAQs)

Q1: How does steric hindrance specifically impact the Suzuki-Miyaura catalytic cycle?

A1: Steric hindrance affects nearly every step of the cycle, but three steps are most critical:

  • Oxidative Addition (OA): The insertion of the Pd(0) complex into the aryl-halide bond becomes more difficult as substituents are placed ortho to the halide. This is often the rate-limiting step. Using bulky, electron-rich ligands is essential to accelerate OA.[2][11]

  • Transmetalation (TM): The transfer of the organic group from the boron atom to the palladium center is severely impeded when both the palladium complex and the boronic acid have ortho-substituents. A strong base is crucial to form the more nucleophilic 'ate' complex to facilitate this step.[10][17]

  • Reductive Elimination (RE): The final step, where the two organic fragments are joined and the product is released, can be slow for tetra-ortho-substituted biaryls. The steric clash of the ortho-substituents in the transition state is significant. Bulky ligands help enforce a conformation that facilitates this step.[18]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst OA Oxidative Addition (Often Rate-Limiting) Pd(0)L2->OA Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) OA->Pd(II)_Complex TM Transmetalation (Sterically Hindered) Pd(II)_Complex->TM Ar'B(OH)3- (from Base + Ar'B(OH)2) Pd(II)_Intermediate Ar-Pd(II)-Ar'(L2) TM->Pd(II)_Intermediate RE Reductive Elimination (Sterically Hindered) Pd(II)_Intermediate->RE RE->Pd(0)L2 Product (Ar-Ar') Boronic_Acid Ar'B(OH)2 Boronate [Ar'B(OH)3]- Boronic_Acid->Boronate + OH- Base Base (e.g., K3PO4) Base->Boronate Boronate->TM Enters Cycle caption Key steps impacted by steric hindrance are highlighted.

Caption: Key steps impacted by steric hindrance.

Q2: What is the role of the ligand, and why are bulky, electron-rich ligands preferred for these challenging couplings?

A2: The phosphine or carbene ligand is arguably the most important component for overcoming steric hindrance. It directly modulates the steric and electronic properties of the palladium catalyst.

  • Steric Bulk: As shown in the diagram below, ligands like triphenylphosphine (PPh₃) are relatively small. Buchwald-type ligands (e.g., XPhos) or NHCs have large steric profiles. This bulk is essential because it stabilizes the highly reactive, 14-electron monoligated Pd(0)L species, which is more active in oxidative addition than the 16-electron Pd(0)L₂ species. This bulk also promotes the final reductive elimination step.[1][19]

  • Electron-Donating Ability: The phosphorus atom in trialkylphosphines (like P(t-Bu)₃) or the biaryl backbone in Buchwald ligands pushes electron density onto the palladium center.[1] This makes the palladium more nucleophilic and accelerates its insertion into the carbon-halogen bond of the electrophile (oxidative addition), which is often the slowest step in the catalytic cycle.[2]

Diagram 2: Comparison of Ligand Structures

Ligand_Structures cluster_pph3 Triphenylphosphine (PPh₃) (Less Bulky, Less Donating) cluster_xphos XPhos (Buchwald Ligand) (Bulky and Electron-Rich) cluster_nhc N-Heterocyclic Carbene (NHC) (Bulky and Strong σ-Donor) pph3 P(Ph)₃ xphos [Structure of XPhos] nhc [Structure of an NHC] caption Increasing steric bulk and efficacy for hindered couplings.

Caption: Increasing steric bulk and efficacy for hindered couplings.

Q3: Are there alternatives to boronic acids that are better for sterically hindered couplings?

A3: Yes. While boronic acids are the most common coupling partners, their instability can be a significant drawback. Boronic esters and potassium trifluoroborate salts offer superior stability and can be highly effective alternatives.[6]

Boron ReagentAdvantagesDisadvantages
Boronic Acid Commercially available, highly reactive.Prone to protodeboronation and homocoupling, can be difficult to purify and store.[13][20]
Pinacol Boronate Ester (Bpin) Air- and moisture-stable, crystalline solids. Easy to handle and purify. Less prone to decomposition.[20]Generally less reactive than boronic acids, may require slightly higher temperatures or longer reaction times.
Potassium Trifluoroborate (BF₃K) Exceptionally stable, crystalline solids. Resistant to protodeboronation. Slowly hydrolyze in situ to release the boronic acid, keeping its concentration low.[6][21]Requires aqueous base for hydrolysis to the active species. May not be suitable for strictly anhydrous conditions.
MIDA Boronate Highly stable, allows for iterative cross-coupling strategies.[6]Requires a specific deprotection step (e.g., aq. NaOH) to release the boronic acid for coupling.

Recommendation: For a particularly unstable 2-substituted boronic acid, preparing the corresponding pinacol ester (via Miyaura borylation) or trifluoroborate salt is a highly recommended strategy to improve reaction outcomes.[21]

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - RSC Publishing. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - MDPI. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? - Reddit. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - Journal of the American Chemical Society. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides - The Journal of Organic Chemistry. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - Journal of the American Chemical Society. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Semantic Scholar. [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • How to approach choosing reaction conditions for Suzuki? - Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]

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Technical Support Center: Purification of Fluorinated Phenylboronic Acids via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of fluorinated phenylboronic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of recrystallizing these valuable compounds. The presence of fluorine atoms significantly alters the electronic properties, acidity, and solubility of phenylboronic acids, introducing unique challenges and opportunities in their purification.[1][2] This guide provides in-depth, field-proven insights to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Here, we address common conceptual questions that arise when working with fluorinated phenylboronic acids.

Q1: What are the most common impurities found in crude fluorinated phenylboronic acids?

A1: Crude fluorinated phenylboronic acids often contain a variety of impurities stemming from their synthesis. The most prevalent are:

  • Boroxines (Anhydrides): Phenylboronic acids can dehydrate to form cyclic trimers called boroxines.[3][4][5][6] This process is often reversible, and an equilibrium exists between the acid and the boroxine form.[3][7]

  • Starting Materials and Reagents: Unreacted starting materials from the synthetic route, such as the corresponding aryl halide.

  • Homocoupling Byproducts: Dimers of the starting material can sometimes form.

  • Protodeboronated Species: The carbon-boron bond can be cleaved and replaced by a carbon-hydrogen bond, a side reaction known as protodeboronation.[8][9]

Q2: How does the presence of fluorine affect the properties and purification of phenylboronic acids?

A2: The high electronegativity of fluorine has a significant impact:

  • Increased Acidity: Fluorine atoms are electron-withdrawing, which increases the Lewis acidity of the boronic acid.[2] This can influence its solubility in acidic or basic solutions and its interaction with solvents.

  • Altered Solubility: The polarity of the molecule is changed, which will affect its solubility profile in different organic solvents.[1] This is a critical factor in selecting an appropriate recrystallization solvent.

  • Stability: While often enhancing stability, in some contexts, fluorine substitution can influence the propensity for side reactions like protodeboronation.[10][11]

Q3: What is a boroxine, and do I need to remove it?

A3: A boroxine is the trimeric anhydride of a boronic acid, formed by the loss of three molecules of water from three molecules of boronic acid.[6][12] For many applications, such as Suzuki-Miyaura couplings, the presence of the boroxine is not detrimental as it can hydrolyze back to the boronic acid in situ under the reaction conditions.[7] However, for applications requiring high purity of the boronic acid form, or for accurate characterization, removal or conversion of the boroxine is necessary. Recrystallization from a water-containing solvent system can often facilitate the hydrolysis of the boroxine back to the desired boronic acid.[7]

Troubleshooting Guide: Recrystallization Issues

This section provides solutions to specific problems you may encounter during the recrystallization process.

Q1: My fluorinated phenylboronic acid won't crystallize. What should I do?

A1: Failure to crystallize is a common issue. Here are several steps to troubleshoot this problem:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[13]

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution.

  • Solvent System Adjustment:

    • Increase Supersaturation: There may be too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[14]

    • Change Solvent Polarity: If using a mixed solvent system, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes slightly cloudy (turbid). Then, gently heat until the solution is clear again and allow it to cool slowly.[13][15]

  • Cooling Rate: Ensure the solution is cooling slowly. A rapid temperature drop can lead to oiling out or the formation of very fine, impure crystals.[14] Insulating the flask can help slow the cooling process.

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This often traps impurities.

  • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level.[14] This will lower the temperature at which the compound becomes insoluble, hopefully below its melting point.

  • Slower Cooling: Allow the solution to cool much more slowly to give the molecules time to arrange into a crystal lattice.

  • Solvent Choice: The solubility of your compound in the chosen solvent may be too high at elevated temperatures. Consider a different solvent system where the solubility is lower.

Q3: The purity of my recrystallized product is still low. What are the likely causes?

A3: Low purity after recrystallization can be due to several factors:

  • Ineffective Solvent System: The chosen solvent may not be effectively differentiating between your product and the impurities. An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[14] To remedy this, re-dissolve the crystals in fresh hot solvent (potentially with a slightly larger volume) and allow for slower cooling.

  • Insufficient Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Q4: My yield is very low after recrystallization. How can I improve it?

A4: A low yield can be frustrating, but there are ways to optimize it:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling.

  • Cooling Temperature: Ensure you have cooled the solution sufficiently to maximize the precipitation of your product. An ice bath can be used after initial slow cooling to room temperature.

  • Second Crop of Crystals: The mother liquor (the solution remaining after filtration) still contains some dissolved product. You can try to obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.

Visualizing the Recrystallization Workflow

The following diagram outlines the key decision points and steps in a typical recrystallization procedure.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Fluorinated Phenylboronic Acid solvent_selection Select Solvent System (High solubility when hot, low when cold) start->solvent_selection dissolve Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (If insoluble impurities present) dissolve->hot_filtration Optional cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A typical workflow for the recrystallization of fluorinated phenylboronic acids.

Experimental Protocol: General Recrystallization Procedure

This protocol provides a robust starting point for the recrystallization of fluorinated phenylboronic acids.

1. Solvent System Selection:

  • The choice of solvent is critical. Phenylboronic acids generally have good solubility in polar organic solvents like ethanol and ethyl acetate, and poor solubility in nonpolar solvents like hexanes.[12][16]

  • A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is often effective.[15][17][18]

  • To test solvents, place a small amount of your crude material in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating.

2. Dissolution:

  • Place the crude fluorinated phenylboronic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate).

  • Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present after heating, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper to remove the solid impurities. This step must be done quickly to prevent premature crystallization in the funnel.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the formation of small, impure crystals.[14]

  • Once the flask has reached room temperature and crystal formation has slowed, you can place it in an ice bath for 20-30 minutes to maximize the yield.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.

6. Drying:

  • Dry the purified crystals. This can be done by leaving them in the Büchner funnel with air being drawn through, or by transferring them to a watch glass to air dry. For more rigorous drying, a vacuum oven can be used at a temperature well below the compound's melting point. Be aware that prolonged heating or high temperatures can promote the formation of boroxines.[6][12]

7. Purity Assessment:

  • Check the purity of the recrystallized product using an appropriate analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][19] A melting point determination can also be a good indicator of purity; a sharp melting point range is indicative of a pure compound.

Data Summary: Solvent Selection

The following table provides a general guide for selecting solvents for the recrystallization of phenylboronic acids. The optimal choice will depend on the specific fluorination pattern and any other functional groups present.

Solvent/SystemPolarityTypical UseComments
WaterHighUsed for some polar phenylboronic acids. Can help hydrolyze boroxine impurities.[7][20][21]Many organic impurities are insoluble in water. Can be difficult to remove if crystallization fails.[21]
Ethanol/WaterHighA common and effective mixed-solvent system.The ratio can be adjusted to achieve optimal solubility.
Ethyl Acetate (EtOAc)MediumGood "dissolving" solvent. Often used in combination with a nonpolar anti-solvent.[13]Phenylboronic acids often have good solubility in hot EtOAc.
Ethyl Acetate/HexanesMixedA widely used system. The compound is dissolved in hot EtOAc, and hexanes are added to induce precipitation.[17]Allows for fine-tuning of the polarity to achieve good crystal formation.
TolueneLowCan be effective for some boronic esters and less polar derivatives.[22]
Hexanes/DichloromethaneMixedCan be used for less polar compounds.Dichloromethane is a good dissolving solvent, while hexanes act as the anti-solvent.

Understanding Boronic Acid-Boroxine Equilibrium

The interconversion between the boronic acid and its corresponding boroxine is a key concept to grasp for successful purification.

Boroxine_Equilibrium cluster_acid Boronic Acid Monomers cluster_boroxine Boroxine Trimer BA1 R-B(OH)₂ Boroxine (RBO)₃ BA1->Boroxine Dehydration (Heat, Vacuum) Hydrolysis (Water) BA2 R-B(OH)₂ BA2->Boroxine Dehydration (Heat, Vacuum) Hydrolysis (Water) BA3 R-B(OH)₂ BA3->Boroxine Dehydration (Heat, Vacuum) Hydrolysis (Water) Water + 3 H₂O

Caption: The reversible equilibrium between a phenylboronic acid and its boroxine anhydride.

This equilibrium is influenced by temperature and the presence of water. Heating can drive the equilibrium towards the boroxine, while the presence of water during recrystallization can shift it back towards the desired boronic acid.[3][4]

References

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465. [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
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  • Otsuka, H., Uto, T., & Shinkai, S. (2001). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 123(14), 3466–3472. [Link]

  • Li, Q., Zhao, L., & Liu, Z. (2013). Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds. Journal of Chromatography A, 1305, 159-166. [Link]

  • Li, Q., & Liu, Z. (2015). Preparation and characterization of fluorophenylboronic acid-functionalized affinity monolithic columns for the selective enrichment of cis-diol-containing biomolecules. Methods in Molecular Biology, 1286, 159-169. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Link]

  • Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(15), 6654-6669. [Link]

  • ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (n.d.). Formation of the boroxine from phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds | Request PDF. [Link]

  • Reddit. (2018). Self-condensation of phenylboronic acid. r/chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Fluoride protects boronic acids in the copper(i)-mediated click reaction. [Link]

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  • Wikipedia. (n.d.). Boroxine. [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of Fluorophenylboronic Acid-Functionalized Affinity Monolithic Columns for the Selective Enrichment of cis-Diol-Containing Biomolecules | Request PDF. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Supplemental Information. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. [Link]

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  • Sparrow Chemical. (2026). How to separate Phenylboronic Acid from reaction mixtures? [Link]

  • Wang, B., & Anslyn, E. V. (2020). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. PMC. [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]

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Sources

Stability of benzylic ether boronic acids under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Stability & Reactivity in Basic Media Audience: Medicinal Chemists & Process Development Scientists Scope: This guide addresses stability issues for Aryl Boronic Acids substituted with Benzylic Ethers (e.g., 4-(benzyloxy)phenylboronic acid) and Benzylic Boronic Acids (where boron is attached to the benzylic carbon).[1]

Diagnostic Module: Isolate the Failure Mode

Before altering your reaction conditions, you must identify how your reagent is degrading.[1] Benzylic ether boronic acids often fail in Suzuki-Miyaura couplings not because the ether cleaves, but because the boronic acid moiety is electronically compromised.

Troubleshooting Flowchart

Troubleshooting Start Low Yield in Suzuki Coupling CheckByproduct Analyze Crude Mixture (LCMS/NMR) Start->CheckByproduct Byproduct1 Byproduct: Ar-H (Deborylated) CheckByproduct->Byproduct1 Major Byproduct2 Byproduct: Ar-OH (Phenol) CheckByproduct->Byproduct2 Minor Byproduct3 Byproduct: Ar-CH2-OH + Ar-B(OH)2 CheckByproduct->Byproduct3 Rare Issue1 Issue: Protodeboronation Byproduct1->Issue1 Issue2 Issue: Oxidation Byproduct2->Issue2 Issue3 Issue: Ether Cleavage (Rare in Base) Byproduct3->Issue3 Solution1 Sol: MIDA Boronates / Anhydrous Base Issue1->Solution1 Solution2 Sol: Degas Solvents / Antioxidants Issue2->Solution2 Solution3 Sol: Check for Lewis Acids / High Temp Issue3->Solution3

Figure 1: Diagnostic logic for identifying the root cause of benzylic ether boronate instability.

Mechanistic Insight: The "Electron-Rich" Trap

The Myth: Users often fear the basic conditions of a Suzuki coupling will cleave the benzylic ether (e.g.,


).
The Reality:  Benzylic ethers are generally stable to base (NaOH, 

,

).[1] The failure is usually Protodeboronation .
Why Benzylic Ethers Destabilize Boronic Acids

The benzyloxy group is a strong electron-donating group (EDG) via resonance. In basic media, the boronic acid forms a boronate "ate" complex (


).[1] The EDG increases electron density at the ipso-carbon (the carbon attached to boron), making it highly susceptible to protonation by water or alcohols.

Pathway:

  • Base Attack:

    
     attacks Boron 
    
    
    
    Boronate anion formed.
  • Ipso-Protonation: The electron-rich ring facilitates proton transfer to the C-B bond.

  • Cleavage: C-B bond breaks, releasing the arene (

    
    ) and boric acid.[2][3]
    

Protodeboronation Step1 Boronic Acid (Neutral) Step2 Boronate 'Ate' Complex (Anionic, Activated) Step1->Step2 + Base (OH-) Step3 Transition State (Ipso-Protonation) Step2->Step3 + H2O / Slow Transmetallation Step4 Product (Ar-H + Boric Acid) Step3->Step4 C-B Cleavage

Figure 2: The mechanism of base-catalyzed protodeboronation in electron-rich systems.[1]

Frequently Asked Questions (FAQs)
Q1: My benzylic ether boronic acid degrades to the deborylated arene (Ar-H) within 30 minutes. How do I stop this?

Recommendation: Switch to a Slow-Release Protocol or use Anhydrous Conditions .

  • The Problem: High concentrations of the "ate" complex (formed by base) + water = rapid degradation.

  • Solution A (MIDA Boronates): Convert your boronic acid to a MIDA ester.[1] MIDA boronates are stable to base. They hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation of the unstable intermediate [1].

  • Solution B (Anhydrous Base): Use

    
     (finely ground) in anhydrous dioxane or toluene.[1] Add exactly 2-5 equivalents of water (relative to B) if absolutely necessary for the catalytic cycle, but avoid bulk aqueous biphasic systems.
    
Q2: I cannot synthesize the MIDA boronate. What catalyst system tolerates this instability?

Recommendation: Use a catalyst with a high rate of oxidative addition and transmetallation.

  • Ligand Choice: Use bulky, electron-rich phosphines like XPhos or SPhos (Buchwald Ligands).[1]

  • Why: These ligands accelerate the transmetallation step. If transmetallation is faster than protodeboronation (

    
    ), you will get the product before the starting material decomposes [2].[1]
    
  • Avoid:

    
     (Tetrakis).[1] It is often too slow for unstable substrates.
    
Q3: Is the benzylic ether itself ever at risk in these reactions?

Recommendation: Only under specific forcing conditions.

  • Risk Factor: If you use strong Lewis acids or high temperatures (>120°C) with weak nucleophiles.[1]

  • Base Stability: Benzylic ethers are stable to

    
    , 
    
    
    
    ,
    
    
    , and dilute NaOH at reflux.[1]
  • Warning: If your molecule contains other sensitive groups (e.g., esters), and you use hydroxide bases, those might hydrolyze.[1] The benzylic ether, however, will remain intact.[1][4]

Validated Experimental Protocols
Protocol A: The "Slow-Release" Method (Best for Unstable Substrates)

Adapted from the Burke Group methodology for MIDA boronates [1].

ComponentEquivalentsNotes
Aryl Halide 1.0 equivElectrophile
MIDA Boronate 1.2 - 1.5 equivStable precursor
Catalyst Pd(OAc)2 (5 mol%)Pre-catalyst
Ligand SPhos (10 mol%)Accelerates cycle
Base K3PO4 (7.5 equiv)Weak base
Solvent THF/Water (10:[1]1)60°C

Procedure:

  • Charge a vial with Aryl Halide, MIDA Boronate, Pd(OAc)2, SPhos, and K3PO4.[1][5]

  • Seal and purge with Argon.

  • Add degassed THF and Water (ratio 10:1). Crucial: High water concentration promotes rapid hydrolysis. Keep water low to control release.

  • Heat to 60°C for 6–12 hours.

  • Why this works: The MIDA ester hydrolyzes slowly. The free boronic acid is consumed by the Pd catalyst immediately upon release, leaving no time for protodeboronation.

Protocol B: The "Anhydrous" High-Turnover Method

For when you must use the free boronic acid.

  • Solvent: Anhydrous Dioxane or Toluene (Dry).

  • Base: Ground

    
     (3.0 equiv).
    
  • Catalyst:

    
     (1 mol%) + XPhos  (2 mol%).[1]
    
  • Additive: Add 1-2 drops of water only if the reaction stalls (trace water is needed for the boroxine-to-boronic acid equilibrium, but excess kills the reagent).

  • Temperature: 80-100°C. High temp favors the coupling rate over the degradation rate if the catalyst is highly active.

Data Reference: Base Selection Guide

Select your base according to the


 and the stability of your specific benzylic ether boronate.
BasepKa (conj. acid)Risk of ProtodeboronationRecommended For
NaOH / KOH 15.7High Stable, electron-poor boronic acids only.
Cs2CO3 10.3Medium Sterically hindered substrates (Cesium effect).[1]
K3PO4 12.3Low/Medium Gold Standard for unstable boronic acids.
KF 3.2Very Low Highly unstable substrates (requires specific activation).[1]
References
  • Gillis, E. P.; Burke, M. D. (2007).[1][6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society.[7][8] [1]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[7][8]

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[7][8] [1]

  • Molander, G. A.; Ellis, N. (2007).[1] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

Sources

Validation & Comparative

1H and 19F NMR characterization of [2-(4-Fluorophenoxymethyl)phenyl]boronic acid

Technical Guide: H and F NMR Characterization of [2-(4-Fluorophenoxymethyl)phenyl]boronic Acid

Executive Summary

Compound: this compound (FPBA) CAS: N/A (Analogous structures widely cited) Core Utility: Dual-function intermediate for Suzuki-Miyaura cross-coupling and

This guide provides a technical analysis of FPBA, comparing it against its boronate ester analog (Pinacol ester) and non-fluorinated counterparts. While boronic acids are standard building blocks, the ortho-alkoxy substitution in FPBA introduces unique spectroscopic behaviors—specifically dynamic dehydration equilibria and intramolecular hydrogen bonding—that often confound standard characterization protocols.

Key Insight: The

Structural Analysis & Alternatives

FPBA consists of three distinct functional domains:

  • Reactive Center: The boronic acid (

    
    ) at the ortho position.
    
  • Linker: A methylene (

    
    ) bridge connecting two aromatic systems.
    
  • Reporter Tag: A fluorine atom on the distal phenyl ring.[1]

Comparative Matrix
FeatureFPBA (Subject) FPBA-Pinacol Ester (Alt 1) Non-Fluorinated PBA (Alt 2)
Atom Economy High (High active boron content)Low (Loss of heavy pinacol group)High
Storage Stability Moderate (Prone to dehydration)High (Resistant to hydrolysis)Moderate
NMR Utility Dual Probe (

H,

F)
Dual Probe (

H,

F)
Single Probe (

H only)
Reactivity High (Rapid transmetallation)Moderate (Requires hydrolysis/activation)High
Solubility High in Polar Aprotic (DMSO, MeOH)High in Non-polar (CDCl

, Toluene)
High in Polar Aprotic

Critical Experimental Protocol: NMR Sample Preparation

The Problem: In non-polar solvents like Chloroform-d (

The Solution: Use a coordinating polar solvent to break the anhydride network.

Validated Workflow
  • Solvent Selection: Use DMSO-d

    
      exclusively for characterization. DMSO acts as a Lewis base, coordinating to the empty p-orbital of boron, stabilizing the monomeric species 
    
    
    .
  • Concentration: Prepare at ~10-15 mg/mL. Higher concentrations favor boroxine formation even in DMSO.

  • Water Suppression (Optional): If

    
     protons are obscured by water, add 1-2 drops of 
    
    
    . Note: This will exchange the hydroxyl protons, causing the signal at ~8.0 ppm to disappear.
Diagram: Boronic Acid Equilibrium & Solvent Strategy

BoronicEquilibriumcluster_0Non-Polar Solvent (CDCl3)cluster_1Polar Solvent (DMSO-d6)MonomerBoronic Acid(Monomer)BoroxineBoroxine(Trimeric Anhydride)Monomer->Boroxine- 3 H2OComplexDMSO-BoronateComplexMonomer->Complex+ DMSOBoroxine->Monomer+ 3 H2OBoroxine->Complex+ DMSO / + H2OcaptionFig 1. DMSO stabilizes the monomeric species, preventing boroxine broadening.

Characterization Data

The following data represents the expected spectroscopic signature for this compound in DMSO-d

A. H NMR (400 MHz, DMSO-d )

(ppm)
MultiplicityIntegralAssignmentNotes
8.05 s (broad)2H

Disappears with

shake. Shift is concentration dependent.
7.65 d (

Hz)
1HAr-H (3)Ortho to Boron. Deshielded by empty p-orbital of B.
7.30 - 7.45 m2HAr-H (4,5)Phenyl ring backbone.[2][3]
7.25 d (

Hz)
1HAr-H (6)Ortho to ether linkage.
6.90 - 7.10 m4HAr'-H (2',3',5',6')Fluorophenyl ring. Shows characteristic

F coupling.
5.05 s2H

Benzylic methylene. Sharp singlet confirms no restricted rotation.

Interpretation:

  • The methylene singlet at 5.05 ppm is the critical diagnostic peak. If this peak appears as a doublet or broadens, it indicates boroxine formation (where the trimer creates a chiral propeller shape) or restricted rotation due to steric clash.

  • The boronic acid protons (~8.05 ppm) confirm the presence of the free acid. In the Pinacol ester derivative, this signal is absent, replaced by a methyl singlet at ~1.3 ppm (12H).

B. F NMR (376 MHz, DMSO-d )

(ppm)
Multiplicity

Coupling
Assignment
-123.5 m (tt)

Hz
Ar-F

Interpretation:

  • The signal typically appears as a triplet of triplets due to coupling with the two ortho protons (

    
     Hz) and two meta protons (
    
    
    Hz).
  • Purity Check: A secondary peak around -124.0 to -125.0 ppm often indicates the presence of the boroxine trimer or oxidative degradation (phenol formation).

Performance Comparison: Reactivity & Stability

Experiment: Protodeboronation Resistance

Ortho-substituted boronic acids are generally susceptible to protodeboronation (loss of the boron group) under basic conditions used in Suzuki coupling.

Method: Dissolve compound in THF:H

245


Compound

(Decomposition)
Observation
FPBA (Subject) ~4.5 HoursThe ortho-alkoxy group accelerates deboronation via coordination-assisted hydrolysis.
Pinacol Ester > 24 HoursThe cyclic ester provides significant steric protection against hydrolytic cleavage.
Para-Isomer ~12 HoursLacking the ortho-effect, the para-isomer is significantly more stable.
Diagram: Suzuki Coupling Workflow Decision

SuzukiWorkflowStartStart: Suzuki Couplingwith FPBACheckBaseBase SelectionStart->CheckBaseWeakBaseWeak Base(K3PO4 / NaHCO3)CheckBase->WeakBaseRecommendedStrongBaseStrong Base(NaOH / KOtBu)CheckBase->StrongBaseAvoidResultStableHigh Yield(Minimal Deboronation)WeakBase->ResultStableResultDecompLow Yield(Protodeboronation)StrongBase->ResultDecompcaptionFig 2. Optimization of reaction conditions to mitigate ortho-instability.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications.

  • Tokunaga, Y., et al. (2002). "Formation of boroxine: Its stability and thermodynamic parameters in solution." Heterocycles, 57(5), 787-790.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] (Source for

    
    F chemical shift ranges and coupling constants). 
    

HPLC Analysis and Retention Time Guide: Alpelisib (CAS 1334325-11-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alpelisib (BYL719) , identified by CAS 1334325-11-9 , is a selective phosphatidylinositol 3-kinase


 (PI3K

) inhibitor belonging to the 2-aminothiazole class.[1] Its analysis presents specific chromatographic challenges due to its basicity (pKa

8.6) and the presence of polar impurities.

This guide provides a comparative technical analysis of HPLC methodologies for Alpelisib. Unlike generic protocols, we contrast a High-Throughput LC-MS Method (for pharmacokinetic profiling) against a Stability-Indicating High-Resolution Method (for impurity profiling). We demonstrate that while generic acidic gradients yield rapid elution, they often compromise peak symmetry and impurity resolution—critical factors in drug development.

Part 1: Chemical Context & Chromatographic Behavior

Understanding the molecule is the prerequisite for method design. Alpelisib contains a 2-aminothiazole scaffold and a pyridine ring, making it a weak base.

  • Chemical Name: (2S)-N1-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4-pyridinyl]-2-thiazolyl]pyrrolidine-1,2-dicarboxamide.[2]

  • Hydrophobicity (LogP): ~2.6 (Moderately lipophilic).

  • Ionization (pKa): ~8.6 (Basic nitrogen centers).

Chromatographic Implication: At neutral pH, residual silanols on standard silica columns interact with the protonated nitrogen, causing severe peak tailing. Successful separation requires either low pH (to suppress silanol ionization) or intermediate pH with ion-pairing/buffer control to improve peak shape.

Part 2: Comparative Analysis of Methodologies

We compare two distinct approaches. Method A represents the industry-standard "Generic" approach often used in early discovery. Method B is the "Optimized" protocol recommended for rigorous quality control and impurity isolation.

Table 1: Performance Metrics Comparison
FeatureMethod A: Generic LC-MS (Bioanalysis)Method B: Optimized Stability-Indicating (QC)
Objective Speed & Sensitivity (PK Studies)Resolution & Purity (CMC/Stability)
Stationary Phase Acquity UPLC BEH C18 (1.7 µm)ProntoSIL ODS-C18 (5 µm)
Mobile Phase ACN / 0.1% Formic Acid (Acidic)Ethanol / 0.1% Acetic Acid (pH 4.5)
Elution Mode Fast GradientIsocratic
Alpelisib RT 1.32 min 7.05 min
Peak Symmetry 1.2 - 1.5 (Moderate Tailing)0.93 - 1.05 (Excellent Symmetry)
Resolution (Rs) Low (Co-elution of polar degradants)High (> 4.0 for Impurities 1-4)
Theoretical Plates ~2,500~7,950
Analysis of Comparison
  • Method A (Acidic/Formic Acid): The retention time is extremely short (1.32 min). While efficient for analyzing hundreds of plasma samples, the acidic environment fully protonates Alpelisib. On older column technologies, this would cause tailing; however, the BEH (Bridged Ethylene Hybrid) particle handles the high pH well. The limitation is selectivity —metabolic byproducts often co-elute in the void volume.

  • Method B (pH 4.5/Ethanol): This method utilizes a "greener" mobile phase (Ethanol).[3][4] The pH of 4.5 is closer to the pKa of the silanols but sufficiently acidic to keep the drug ionized. The use of Ethanol modifies the solvation shell, providing unique selectivity that separates process-related impurities (RT 2.88, 4.52, 6.09 min) effectively from the main peak.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is validated for the separation of Alpelisib from its degradation products (hydrolytic and oxidative).

Reagents & Preparation
  • Diluent: Methanol:Water (50:50 v/v).[5][6]

  • Buffer Preparation: 0.1% Acetic Acid in water, adjusted to pH 4.5 with dilute NaOH/HCl.

  • Mobile Phase: Ethanol : Acetate Buffer (pH 4.[7]5) in a 65:35 v/v ratio.[3][7]

    • Note: Ethanol is more viscous than Acetonitrile. Ensure system backpressure limits are not exceeded.

Chromatographic Conditions
  • Column: ProntoSIL ODS-C18 (250 × 4.6 mm, 5 µm) or equivalent high-carbon load C18.

  • Flow Rate: 0.8 mL/min.[3][4][7]

  • Temperature: 25°C (Ambient).

  • Injection Volume: 20 µL.

  • Detection: UV at 246 nm (Iso-absorptive point for impurities).

System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

  • Tailing Factor (T): NMT 2.0 (Target: < 1.2).

  • Theoretical Plates (N): NLT 3000.

  • Resolution (Rs): NLT 2.0 between Alpelisib and nearest impurity (Impurity 2 at ~6.09 min).

Part 4: Visualization of Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This logic flow guides the researcher in choosing between Method A and Method B based on the sample matrix.

G Start Start: Alpelisib Analysis Matrix Define Matrix Start->Matrix Bio Biological Fluid (Plasma/Urine) Matrix->Bio PK Study Pharma Pharmaceutical (API/Tablet) Matrix->Pharma QC/Stability MethodA Method A: LC-MS/MS (UPLC BEH C18) 0.1% Formic Acid Bio->MethodA MethodB Method B: HPLC-UV (ODS C18) Ethanol/Acetate pH 4.5 Pharma->MethodB ResultA Outcome: RT ~1.3 min High Sensitivity Low Resolution MethodA->ResultA ResultB Outcome: RT ~7.1 min High Resolution Impurity Profiling MethodB->ResultB

Caption: Decision matrix for selecting the optimal Alpelisib analytical method based on sample origin and required resolution.

Diagram 2: Mechanistic Interaction (Method B)

Why does Method B work? This diagram illustrates the interaction between the protonated Alpelisib and the stationary phase under pH 4.5 conditions.

G Analyte Alpelisib (Protonated) [R-NH+] Stationary Stationary Phase (C18 Chains) Analyte->Stationary Hydrophobic Interaction Mobile Mobile Phase (Ethanol/Acetate pH 4.5) Mobile->Analyte Solvation (Ethanol Effect) Silanol Residual Silanols (Si-OH) Mobile->Silanol Suppression (pH < pKa Silanol) Silanol->Analyte Blocked (No Tailing)

Caption: Mechanistic view of Method B. The pH 4.5 buffer suppresses silanol ionization, preventing secondary interactions that cause peak tailing.

References

  • Harish, J., et al. (2023).[4] "Development and Application of a Validated HPLC Method for the Determination of Alpelisib and its Process-Related Impurities." Toxicology International, 30(3), 371-380.

  • FDA Center for Drug Evaluation and Research. (2019). "Clinical Pharmacology and Biopharmaceutics Review: PIQRAY (Alpelisib)." Application Number: 212526Orig1s000.

  • Seo, J.H., et al. (2021).[8] "A sensitive HPLC-FLD method for the quantification of alpelisib... in rat plasma." Journal of Chromatography B, 1163, 122508.[8][9]

  • PubChem. (2024). "Compound Summary: Alpelisib (CID 56649450)." National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Spectroscopic Identification: Boronic Acid vs. Boronate Ester Forms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate these two crucial forms. We will move beyond a simple listing of data, delving into the causality behind the spectral differences and providing field-proven protocols to ensure accurate and reliable characterization.

The Boron Species Equilibrium: More Than a Simple Pair

Before delving into the spectroscopy, it's crucial to recognize the dynamic equilibrium that boronic acids participate in. In the solid state or under dehydrating conditions, boronic acids are prone to self-condensation, forming a cyclic trimeric anhydride known as a boroxine.[1][4] The formation of a boronate ester involves the reaction with a 1,2- or 1,3-diol. Understanding this landscape is key to interpreting spectra correctly, as your sample may contain a mixture of these species.

Boron_Equilibrium Boronic_Acid R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) Boronic_Acid->Boroxine - 3 H₂O Boronate_Ester R-B(OR')₂ (Boronate Ester) Boronic_Acid->Boronate_Ester + Diol - 2 H₂O

Caption: Chemical equilibrium between a boronic acid, its boroxine trimer, and a boronate ester.

Comparative Spectroscopic Analysis

The key to distinguishing boronic acids from boronate esters lies in exploiting the change in the boron atom's hybridization and the gain or loss of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is arguably the most definitive technique for this purpose, with ¹¹B NMR providing the most direct insight.

Expertise & Experience: Why ¹¹B NMR is So Powerful The diagnostic power of ¹¹B NMR stems from the boron atom's change in electronic environment and hybridization. A trigonal planar, sp²-hybridized boron in a boronic acid is significantly more electron-deficient and less shielded than the tetrahedral, sp³-hybridized boron in a boronate ester or an anionic boronate complex.[3][5] This dramatic electronic difference translates into a large and unambiguous change in chemical shift (δ).

¹¹B NMR Spectroscopy

  • Boronic Acids (sp²): Exhibit a characteristically broad resonance in the range of δ +26 to +33 ppm .[6][7] The broadness is due to the quadrupolar nature of the boron nucleus.

  • Boroxines (sp²): These cyclic trimers are structurally similar to boronic acids and resonate in a nearby, slightly downfield region, typically around δ +30 to +33 ppm .[6]

  • Boronate Esters (sp³): The formation of the cyclic ester with a diol results in a dramatic upfield shift to a much sharper signal in the range of δ +1 to +15 ppm .[5][8][9] The specific shift depends on the diol and substituents.

  • Anionic Boronate Species (sp³): In the presence of a Lewis base (like hydroxide) or at a pH above the boronic acid's pKa, a tetrahedral anionic boronate [R-B(OH)₃]⁻ is formed, also resulting in a sharp, upfield signal between δ +1 to +7 ppm .[8]

¹H and ¹³C NMR Spectroscopy While less direct than ¹¹B NMR, proton and carbon NMR provide crucial complementary evidence.

  • Boronic Acids: The two acidic protons of the -B(OH)₂ group typically appear as a broad singlet in the ¹H NMR spectrum, which is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.

  • Boronate Esters: The most telling sign is the disappearance of the B(OH)₂ proton signal and the appearance of new signals corresponding to the protons of the diol now incorporated into the ester structure.[10][11] Protons on the carbon alpha to the boron atom often experience a slight shift upon esterification.[12] Similarly, the ¹³C chemical shifts of the diol carbons will change upon forming the ester linkage.[12]

Compound Type Hybridization ¹¹B NMR δ (ppm) Key ¹H NMR Features
Boronic Acid sp²+26 to +33 (Broad)Broad, exchangeable B(OH)₂ signal
Boroxine sp²+30 to +33 (Broad)Absence of B(OH)₂ signal
Boronate Ester sp³+1 to +15 (Sharp)Disappearance of B(OH)₂; signals from diol moiety appear
Infrared (IR) Spectroscopy: A Quick and Simple Check

FT-IR spectroscopy offers a rapid, non-destructive method for preliminary identification, primarily by tracking the hydroxyl group.

Expertise & Experience: The Causality of the O-H Stretch The defining feature of a boronic acid is the presence of its two hydroxyl groups. The stretching vibration of these O-H bonds provides a strong, clear signal. When a boronate ester is formed with a diol, these specific hydroxyl groups are consumed in the condensation reaction, leading to the disappearance of their characteristic IR band.

  • Boronic Acids: Show a prominent, broad absorption band in the region of 3200-3300 cm⁻¹ , characteristic of hydrogen-bonded O-H stretching.[3] A strong B-O stretching vibration is also observed around 1350 cm⁻¹ .[13]

  • Boronate Esters: The most significant change is the disappearance or dramatic attenuation of the broad O-H band above 3200 cm⁻¹.[8] The B-O stretching band remains, often with a slight shift in position.[13] While some studies have aimed to identify more diagnostic bands for each species, significant overlap can occur, making the O-H stretch the most reliable diagnostic marker.[14][15]

Compound Type Key IR Absorption Bands (cm⁻¹)
Boronic Acid ~3300-3200 (Broad, Strong O-H Stretch) ; ~1350 (B-O Stretch)
Boronate Ester Absence of Broad O-H Stretch ; ~1350 (B-O Stretch)
Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the definitive molecular weight, but the analysis of boronic acids requires careful consideration of their gas-phase behavior.

Expertise & Experience: Navigating In-Source Reactions The primary challenge in the MS analysis of boronic acids is their propensity to dehydrate in the ion source to form the cyclic boroxine trimer.[4][16] This means that instead of observing the expected molecular ion [M+H]⁺, you may predominantly see the ion corresponding to the trimer minus water molecules. This can be analytically misleading. Derivatization to a more stable boronate ester (e.g., with pinacol) is a common and effective strategy to prevent this and improve volatility, especially for GC-MS.[16][17]

  • Boronic Acids:

    • ESI-MS: Can show the molecular ion [M+H]⁺ or adducts [M+Na]⁺, but is often complicated by the in-source formation of the boroxine.[16][18]

    • MALDI-MS: Can be effective, with some matrices like 2,5-dihydroxybenzoic acid (DHB) reacting in-situ to form a boronate ester adduct, simplifying analysis.[17]

    • Key Feature: The presence of boron's natural isotopes (¹¹B at ~80% and ¹⁰B at ~20% ) creates a characteristic isotopic pattern for any boron-containing fragment, which is a powerful diagnostic tool.[3][4]

  • Boronate Esters:

    • Provide a much cleaner and more easily interpretable mass spectrum.

    • The observed molecular ion will directly correspond to the expected mass of the ester, confirming the covalent linkage to the diol.

    • This is the preferred form for accurate mass determination and structural confirmation.

Technique Boronic Acid Observations Boronate Ester Observations
ESI-MS [M+H]⁺, [M+Na]⁺. Often complicated by boroxine formation.Clean [M+H]⁺ or [M+Na]⁺ corresponding to the ester's MW.
GC-MS Requires derivatization to an ester to be volatile.Provides clean, interpretable spectra with clear molecular ions.
MALDI-MS May form in-situ adducts with the matrix (e.g., DHB).Clear molecular ion peak.

Validated Experimental Protocols

Trustworthy data begins with a robust protocol. The following are step-by-step methodologies for acquiring high-quality data.

Protocol 1: ¹¹B NMR Analysis

This protocol is designed to definitively determine the hybridization state of the boron atom.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

    • Causality: A deuterated solvent is required for the spectrometer's lock system. The choice of solvent should be based on sample solubility. For studying pH effects, aqueous buffers in D₂O are used.[5][8]

  • Instrument Setup:

    • Use a broadband probe tuned to the ¹¹B frequency.

    • No internal standard is strictly necessary for routine identification, as the chemical shift window is very large. BF₃·OEt₂ is often used as an external reference (δ = 0 ppm).

  • Acquisition Parameters:

    • Set the spectral width to encompass the full range of expected species (e.g., from -20 to +60 ppm).

    • Use a proton-decoupled pulse sequence to improve signal-to-noise and sharpen signals.

    • Due to the fast relaxation of the quadrupolar boron nucleus, a short relaxation delay (e.g., 0.1-0.5 s) can be used to acquire many scans quickly.

  • Data Analysis: Process the spectrum and identify the chemical shift(s) of the boron signal(s). Compare the observed shifts to the reference values in the table above to assign the structure as a boronic acid, boroxine, or boronate ester.

Protocol 2: FT-IR Analysis

This protocol provides a rapid screen for the presence or absence of the B(OH)₂ group.

  • Sample Preparation:

    • For Solids: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

    • For Liquids/Solutions: Cast a thin film of the sample onto a salt plate (e.g., NaCl) or place a drop on the ATR crystal.

    • Causality: ATR is a common, simple technique that requires minimal sample preparation. Traditional KBr pellets also work well but are more labor-intensive.

  • Background Collection: With the clean, empty ATR crystal, collect a background spectrum. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (baseline correction if needed) and examine the region between 4000 and 3000 cm⁻¹. The presence of a strong, broad peak centered around 3200-3300 cm⁻¹ is indicative of a boronic acid. Its absence strongly suggests a boronate ester or boroxine.

Protocol 3: ESI-MS Analysis

This protocol is for confirming the molecular weight.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

    • Causality: Dilute solutions are necessary to avoid saturating the detector. The solvent must be volatile and compatible with the ESI source.

  • Instrument Setup:

    • Infuse the sample directly into the ESI source via a syringe pump or use an LC system for introduction.

    • Set the instrument to scan a mass range that includes the expected molecular weights of the monomeric acid/ester and the boroxine trimer.

    • Operate in both positive and negative ion modes initially to determine which provides the best signal.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Look for the mass-to-charge ratio (m/z) corresponding to the expected molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Check for the characteristic boron isotopic pattern to confirm the peak belongs to a boron-containing species. Compare the observed mass with the calculated mass for the boronic acid versus the boronate ester.

Integrated Characterization Workflow

For an unknown sample, a logical workflow ensures efficient and accurate identification.

Workflow cluster_screening Initial Screening cluster_confirmation Definitive Identification cluster_results Structural Assignment Start Unknown Sample IR FT-IR Analysis Start->IR NMR ¹¹B and ¹H NMR Analysis IR->NMR Broad O-H peak? Yes IR->NMR No O-H peak? No MS Mass Spectrometry NMR->MS Confirm MW Result_BA Boronic Acid MS->Result_BA ¹¹B δ ~30 ppm MW matches R-B(OH)₂ Result_BE Boronate Ester MS->Result_BE ¹¹B δ ~10 ppm MW matches Ester

Caption: A logical workflow for the spectroscopic identification of an unknown boron species.

By integrating these powerful spectroscopic techniques and understanding the chemical principles behind their application, researchers can confidently and accurately distinguish between boronic acids and boronate esters, ensuring the integrity and success of their work in synthesis and drug discovery.

References

  • Spurgin, W. F., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Available from: [Link]

  • Lescot, E., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. Available from: [Link]

  • Anslyn, E. V., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. J. Org. Chem., 87(22), 15071–15076. Available from: [Link]

  • Schultz, Z. D., et al. (2021). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available from: [Link]

  • James, T. D. (2018). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available from: [Link]

  • SDSU Chemistry. ¹¹B NMR Chemical Shifts. SDSU Chemistry Department. Available from: [Link]

  • ACS Nano. (2022). Monitoring the On-Surface Boronic Acid Condensation Process at the Nanoscale Using Tip-Enhanced Raman Spectroscopy. ACS Publications. Available from: [Link]

  • ResearchGate. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate. Available from: [Link]

  • Analytical Methods (RSC Publishing). (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available from: [Link]

  • Wasylishen, R. E., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. PMC. Available from: [Link]

  • Wikipedia. Boronic acid. Wikipedia. Available from: [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available from: [Link]

  • ResearchGate. (2009). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available from: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Organic Letters. Available from: [Link]

  • ResearchGate. (2021). Design and discovery of boronic acid drugs. ResearchGate. Available from: [Link]

  • ResearchGate. (2010). Mass spectrometnc analysis for organic boron compounds. ResearchGate. Available from: [Link]

  • ResearchGate. (2017). ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. ResearchGate. Available from: [Link]

  • Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC. Available from: [Link]

  • Silva, A. M. S., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available from: [Link]

  • PubMed. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. PubMed. Available from: [Link]

  • ACS Symposium Series. (2016). Boron Chemistry: An Overview. ACS Publications. Available from: [Link]

  • RSC Publishing. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. Available from: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available from: [Link]

  • ResearchGate. (2010). Synthesis, Characterization, and Star Polymer Assembly of Boronic Acid End-Functionalized Polycaprolactone. ResearchGate. Available from: [Link]

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